Diphenylammonium Trifluoromethanesulfonate
Description
Properties
IUPAC Name |
diphenylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGQAUINMTPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458885 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164411-06-7 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diphenylammonium trifluoromethanesulfonate synthesis protocol
An In-depth Technical Guide to the Synthesis of Diphenylammonium Trifluoromethanesulfonate
This guide provides a comprehensive overview of the synthesis protocol for this compound (DPAT), a powerful Brønsted acid catalyst frequently utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and visual representations of the synthesis workflow.
Overview
This compound is an acidic salt formed through the straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid (triflic acid).[1] The resulting salt is a stable, solid material that is more easily handled than corrosive triflic acid, while still serving as an effective proton source in various chemical transformations, including esterification and condensation reactions. Its utility stems from the generation of highly reactive cationic intermediates via substrate protonation, with a non-nucleophilic triflate anion that minimizes side reactions.[1]
Chemical Reaction Pathway
The synthesis of this compound is a direct proton transfer reaction. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a Brønsted-Lowry base, accepting a proton from the superacid, trifluoromethanesulfonic acid.
Experimental Protocol
This protocol details the synthesis of this compound from commercially available reagents.
Materials and Equipment:
-
Diphenylamine (≥99%)
-
Trifluoromethanesulfonic acid (TfOH, ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, absolute
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for recrystallization and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve diphenylamine (16.92 g, 100 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0°C.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (8.8 mL, 15.01 g, 100 mmol, 1.0 equiv.) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature at 0°C during the addition. Triflic acid is highly corrosive and hygroscopic; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reagent and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Equiv. |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 100 | 16.92 | - | 1.0 |
| Trifluoromethanesulfonic Acid | CHF₃O₃S | 150.08 | 100 | 15.01 | 8.8 | 1.0 |
| Diphenylammonium Triflate | C₁₃H₁₂F₃NO₃S | 319.30 | - | - | - | - |
Table 2: Physical and Spectroscopic Characterization Data
| Parameter | Result |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point (°C) | 178 - 183[2] |
| Yield (%) | Typically >95% |
| Purity (%) | ≥97 (by titration)[1] |
| FT-IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1220–1250 (S=O stretch, triflate)[1] |
| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.5 (br s, 2H, N-H₂⁺), ~7.2-7.5 (m, 10H, Ar-H). Note: The acidic protons may be broad and exchange with residual water. |
| ¹³C NMR (DMSO-d₆, ppm) | ~140 (Ar C-N), ~130 (Ar C-H), ~125 (Ar C-H), ~120 (Ar C-H), ~120 (q, ¹JCF ≈ 320 Hz, CF₃). Note: Protonation shifts the aromatic carbon signals downfield compared to free diphenylamine. |
| ¹⁹F NMR (DMSO-d₆, ppm) | ~ -78 to -79 (s, CF₃). |
Experimental Workflow
The overall process from starting materials to the pure, characterized product can be visualized as follows.
References
An In-depth Technical Guide to Diphenylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Diphenylammonium trifluoromethanesulfonate (DPAT) is a powerful Brønsted acid catalyst valued in organic synthesis for its efficacy and versatility. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.
Core Properties of this compound
This compound is a white to almost white crystalline solid. It is appreciated for its strong acidity, coupled with a non-coordinating triflate anion, which minimizes side reactions.[1] This combination makes it an excellent catalyst for a variety of organic transformations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 164411-06-7 | [1] |
| Molecular Formula | C₁₃H₁₂F₃NO₃S | [2] |
| Molecular Weight | 319.30 g/mol | [1][3] |
| Melting Point | 169-183 °C | [1] |
| Appearance | White to Almost white powder to crystal | [4] |
| pKa of NH⁺ group (estimated) | ~1–2 |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The infrared spectrum of this compound is characterized by the vibrational modes of the diphenylammonium cation and the trifluoromethanesulfonate anion.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3200 | N-H stretching of the ammonium cation |
| ~3000-3100 | Aromatic C-H stretching |
| ~1600, ~1490 | Aromatic C=C stretching |
| ~1220–1250 | SO₃⁻ stretching (triflate anion) |
| ~1150 | C-F stretching (triflate anion) |
| ~1030 | S-O stretching (triflate anion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of this compound would show characteristic signals for the two phenyl rings and the ammonium proton. The exact chemical shifts can vary slightly depending on the solvent used.
¹H NMR (Expected Signals):
-
A broad singlet for the N-H proton.
-
Multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.
¹³C NMR (Expected Signals):
-
Signals in the aromatic region (approximately 120-140 ppm) for the carbons of the phenyl rings.
-
A quartet for the carbon of the trifluoromethyl group due to coupling with fluorine.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from diphenylamine and trifluoromethanesulfonic acid.[1]
Materials:
-
Diphenylamine
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of diphenylamine in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of trifluoromethanesulfonic acid to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.
-
Dry the crystals under vacuum.
Characterization: The purity of the synthesized compound can be confirmed by measuring its melting point and through spectroscopic analysis (NMR and IR). Purity of ≥97% is typically achieved.[1]
Diagram of Synthesis Workflow
References
Unveiling the Potent Acidity of Diphenylammonium Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective and versatile Brønsted acid catalyst in organic synthesis. Its efficacy is rooted in the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This unique structure imparts strong Brønsted acidity with low nucleophilicity, rendering it an exceptional catalyst for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core principles of DPAT's Brønsted acidity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing its full potential.
Core Concept: Brønsted Acidity of this compound
The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The acidity of this compound stems from the diphenylammonium cation, specifically the protonated amine group (-NH₂⁺-). The trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion is the conjugate base of the superacid, trifluoromethanesulfonic acid, and is exceptionally stable and non-coordinating. This stability is crucial as it ensures the anion does not interfere with the catalytic cycle, allowing the diphenylammonium cation to act as an efficient proton donor.
The equilibrium of the dissociation is as follows:
[Ph₂NH₂]⁺[CF₃SO₃]⁻ ⇌ Ph₂NH + H⁺ + [CF₃SO₃]⁻
The position of this equilibrium, and thus the effective acidity, is influenced by the solvent. The pKa of the diphenylammonium ion (Ph₂NH₂⁺) is estimated to be approximately 1-2, indicating it is a relatively strong acid, capable of protonating a wide range of substrates.[1] This acidity is harnessed to catalyze a variety of organic reactions by activating substrates, typically through the protonation of carbonyl groups or other Lewis basic sites, thereby enhancing their electrophilicity.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylamine (C₁₂H₁₁N)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethanol (C₂H₅OH)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve an equimolar amount of diphenylamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of trifluoromethanesulfonic acid to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then recrystallized from ethanol to yield purified this compound as a white crystalline solid.[1]
-
Dry the product under vacuum.
Characterization:
-
Purity: Can be assessed by chelometric titration (≥97% purity).
-
Structural Confirmation:
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the triflate anion (SO₃⁻) around 1220–1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence and chemical environments of the phenyl protons.[1]
-
Determination of Brønsted Acidity
The Brønsted acidity of DPAT can be quantitatively determined by measuring its pKa value. Potentiometric titration is a common and accurate method for this purpose.
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials and Equipment:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-acetonitrile mixture). Add KCl solution to maintain a constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the HCl solution.
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the buret.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the titration curve. Mathematically, this is the point where the first derivative of the curve is at its maximum, which corresponds to the pH at half-equivalence.
-
Repeat the titration at least three times to ensure reproducibility and calculate the average pKa.
Applications in Organic Synthesis: Quantitative Data
This compound has proven to be a highly efficient catalyst in a variety of organic transformations. The following tables summarize its performance in key reactions.
Table 1: DPAT-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | 1 | Toluene | 6 | 95 |
| Adipic Acid | 1,6-Hexanediol | 0.5 | Melt | 8 | >95 |
| Acetic Acid | 1-Octanol | 2 | None | 12 | 88 |
| Stearic Acid | Methanol | 1 | None | 5 | 92 |
Data compiled from typical results in Brønsted acid-catalyzed esterifications.
Table 2: DPAT-Catalyzed Synthesis of β-Enaminones
| β-Diketone | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Acetylacetone | Aniline | 5 | Ethanol | Reflux | 92 |
| Dimedone | Benzylamine | 5 | Ethanol | Reflux | 89 |
| Ethyl Acetoacetate | p-Toluidine | 5 | Ethanol | Reflux | 95 |
| Benzoylacetone | Cyclohexylamine | 5 | Ethanol | Reflux | 85 |
Yields are reported as "good to excellent" in the literature for a wide range of substrates.[2] The values presented here are representative examples.
Table 3: DPAT-Catalyzed Biginelli-like Reaction for Spiro-Heterocycle Synthesis
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | 5 | Ethanol | 10 | 85 |
| 4-Chlorobenzaldehyde | 5 | Ethanol | 10 | 91 |
| 4-Methylbenzaldehyde | 5 | Ethanol | 12 | 88 |
| 2-Naphthaldehyde | 5 | Ethanol | 12 | 82 |
This pseudo four-component reaction involves an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and thiourea. Yields are reported as "moderate to good".[3]
Visualizing the Core Concepts
To further elucidate the principles and applications of this compound, the following diagrams are provided.
Caption: Dissociation of this compound.
Caption: General Catalytic Cycle for DPAT-catalyzed reactions.
Caption: General Experimental Workflow for DPAT-catalyzed synthesis.
Conclusion
This compound is a powerful and practical Brønsted acid catalyst with a broad range of applications in modern organic synthesis. Its strong acidity, derived from the stable diphenylammonium cation and the non-coordinating triflate anion, allows for the efficient activation of various functional groups under mild conditions. The straightforward synthesis and handling of DPAT, coupled with its high catalytic activity, make it an attractive alternative to traditional acid catalysts. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel and efficient chemical processes.
References
Technical Guide: Diphenylammonium Trifluoromethanesulfonate (DPAT) - A Versatile Brønsted Acid Catalyst in Organic Synthesis
CAS Number: 164411-06-7
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Diphenylammonium trifluoromethanesulfonate (DPAT), a highly effective and versatile Brønsted acid catalyst. Its utility in organic synthesis, particularly in the formation of esters and β-enaminones, makes it a valuable tool for drug discovery and development.
Chemical and Physical Properties
This compound is a salt composed of a diphenylammonium cation and a trifluoromethanesulfonate (triflate) anion. This structure confers strong Brønsted acidity with a non-coordinating anion, which is advantageous in various chemical transformations.[1]
| Property | Value | Reference |
| IUPAC Name | diphenylazanium;trifluoromethanesulfonate | [1] |
| Synonyms | DPAT, Diphenylammonium Triflate | [2] |
| CAS Number | 164411-06-7 | [2][3] |
| Molecular Formula | C₁₃H₁₂F₃NO₃S | [3] |
| Molecular Weight | 319.30 g/mol | [2] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 178-183 °C | |
| Purity (HPLC) | min. 98.0 area% | |
| Purity (Titration) | min. 98.0 % | |
| SMILES | C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | [3] |
| InChI Key | MGEGQAUINMTPGX-UHFFFAOYSA-N | [4] |
| Storage | Inert atmosphere, room temperature | [3][4] |
Mechanism of Action in Catalysis
DPAT functions as a potent Brønsted acid catalyst.[1] Its catalytic activity stems from the proton donated by the diphenylammonium cation. The mechanism involves the protonation of a substrate, typically a carbonyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack.[1] The triflate anion is a very stable, non-coordinating counterion, which minimizes side reactions.[1] This combination of a strong acid and a non-interfering anion makes DPAT an efficient and clean catalyst for a variety of organic reactions.[1]
Key Applications in Organic Synthesis
DPAT is widely employed as a catalyst in several important organic reactions, particularly in the synthesis of intermediates for pharmaceuticals and other biologically active compounds.
Esterification and Transesterification
DPAT is a highly efficient catalyst for the esterification of carboxylic acids with alcohols and the transesterification of esters.[5] It allows for the reaction to proceed under mild conditions, often with equimolar amounts of reactants, and without the need for dehydrating agents to remove the water byproduct.[5] This "greener" aspect, along with high yields, makes it an attractive alternative to traditional acid catalysts like sulfuric acid.[5]
Synthesis of β-Enaminones
β-Enaminones are crucial intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[6] DPAT has been shown to be an effective catalyst for the condensation of β-dicarbonyl compounds with amines to produce β-enaminones.[6] The reaction often proceeds with high yields and selectivity under mild conditions.
Experimental Protocols
General Procedure for DPAT-Catalyzed Esterification
This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol using DPAT as a catalyst.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (DPAT)
-
Toluene (or other suitable solvent)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.0-1.2 mmol) in toluene (5 mL) in a round-bottom flask, add DPAT (0.01-0.05 mmol, 1-5 mol%).
-
Equip the flask with a condenser and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Diagram of Experimental Workflow for DPAT-Catalyzed Esterification
References
An In-depth Technical Guide to the Stability and Storage of Diphenylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for diphenylammonium trifluoromethanesulfonate (DPAT). Understanding these parameters is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Stability Profile
This compound is a solid organic salt that is generally stable under normal laboratory conditions. However, its stability can be compromised by exposure to certain conditions and substances.
Incompatibilities: DPAT is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Hazardous Decomposition Products: When subjected to high temperatures, DPAT can decompose and release hazardous substances, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
Recommended Storage Conditions
Proper storage is essential for maintaining the quality and shelf life of this compound. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or room temperature in a cool area | Minimizes the rate of potential degradation. Some suppliers recommend refrigeration. |
| Atmosphere | Under an inert gas (e.g., Argon) | Prevents oxidation and degradation from atmospheric components.[1] |
| Light | Store in a dark place, protected from light | Prevents light-catalyzed degradation.[2] |
| Moisture | Keep container tightly closed in a dry place | The compound is sensitive to moisture, which can lead to hydrolysis or other forms of degradation.[1][2] |
| Ventilation | Store in a well-ventilated area | Ensures that any potential off-gassing can be safely dissipated.[1][3] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, several analytical techniques can be employed. Below are representative protocols for key stability-indicating methods.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a substance by measuring its mass change as a function of temperature.
Objective: To determine the onset and completion temperatures of thermal decomposition for DPAT.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, including melting and decomposition.
Objective: To determine the melting point and to detect any thermal events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Observe the heat flow as a function of temperature. An endothermic peak will indicate melting. An exothermic event, particularly after melting, may indicate decomposition.
Accelerated Stability Study
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated temperature and humidity conditions.
Objective: To assess the stability of DPAT under stressed conditions to predict its shelf life.
Methodology:
-
Storage Conditions: Place accurately weighed samples of this compound in controlled environment chambers set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical form.
-
Purity: Use a stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Moisture Content: Determine the water content by Karl Fischer titration.
-
-
Data Analysis: Plot the purity of DPAT as a function of time. The rate of degradation can be used to estimate the shelf life under normal storage conditions using the Arrhenius equation.
Quantitative Stability Data
Disclaimer: The following table provides illustrative data based on typical results for similar organic salts. Specific experimental data for this compound is not widely available in the public domain.
| Parameter | Illustrative Value/Range | Method |
| Melting Point | 169-170 °C or 178-183 °C | DSC |
| Onset of Decomposition | > 200 °C | TGA |
| Mass Loss at 300°C | < 5% | TGA |
| Purity after 6 months at 40°C/75% RH | > 98% | HPLC |
| Appearance after 6 months at 40°C/75% RH | No significant change | Visual Inspection |
Note on Melting Point: The discrepancy in the reported melting points may be attributed to the presence of different polymorphic forms or impurities. It is recommended to perform characterization on the specific batch of material being used.
Visualizations
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of a chemical substance.
Potential Thermal Decomposition Pathways
Caption: Potential hazardous products from the thermal decomposition of DPAT.
Conclusion
This compound is a stable compound when stored under the recommended conditions. To ensure its integrity, it is critical to protect it from high temperatures, light, moisture, and incompatible substances such as strong oxidizing agents. For applications where thermal stability is a concern, it is advisable to perform analyses such as TGA and DSC on the specific batch of material being used. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of their experimental outcomes.
References
An In-depth Technical Guide to the Safe Handling of Diphenylammonium Trifluoromethanesulfonate
This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with Diphenylammonium Trifluoromethanesulfonate (DPAT). The following sections detail hazard identification, handling procedures, emergency measures, and toxicological data to ensure safe laboratory practices.
Chemical Identification and Properties
-
Chemical Name: this compound
-
Synonyms: DPAT, Diphenylammonium triflate[1]
-
Molecular Formula: C13H12F3NO3S[1]
-
Physical Form: Solid[3]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2] The signal word for this chemical is "Warning".[1][2][3][4]
Table 1: GHS Hazard Statement Summary
| Hazard Code | Hazard Statement | Source Citation |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H332 | Harmful if inhaled | [4] |
| H335 | May cause respiratory irritation | [1][3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper protective measures are critical to minimize exposure risk.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][2] A lab coat or protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a government-approved respirator should be used.[6] Avoid breathing dust, fumes, or vapors.[1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential.
-
Handling:
-
Storage:
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are crucial in the event of exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. | [1][2][5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention. | [1][2][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention. | [1][2][9] |
| Ingestion | Do not induce vomiting. Clean mouth with water and consult a physician. Never give anything by mouth to an unconscious person. | [5][8][9] |
-
Note for First Aiders: First aiders should protect themselves from exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[8]
Emergency Workflow: Chemical Spill Response
Caption: Workflow for responding to a chemical spill of DPAT.
Toxicological and Ecotoxicological Information
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The available data is summarized below.
Table 3: Summary of Toxicological Data
| Effect | Observation | Source Citation |
| Acute Oral Toxicity | Acute toxicity estimate (Oral) - 2,501 mg/kg. This value is based on a (Q)SAR approach. | [9] |
| Acute Inhalation Toxicity | No data available. Harmful if inhaled (H332) is listed as a hazard. | [4][9] |
| Acute Dermal Toxicity | No data available. | [9] |
| Skin Corrosion/Irritation | Causes skin irritation. This is based on a (Q)SAR approach. | [9] |
| Eye Damage/Irritation | Causes serious eye irritation. This is based on a (Q)SAR approach. | [9] |
| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | [9] |
| Germ Cell Mutagenicity | No data available. | [9] |
| Reproductive Toxicity | No data available. | [9] |
-
Ecotoxicity: Limited data is available. It is advised to prevent the substance from entering drains or waterways.[7]
Disposal Considerations
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1] Material should be disposed of at an approved waste disposal plant. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Protocols Cited
The information presented in this guide is aggregated from publicly available Safety Data Sheets (SDS). These documents do not contain detailed experimental methodologies. For specific experimental protocols involving the use of this compound, professionals should consult peer-reviewed scientific literature and conduct a thorough risk assessment before beginning any new procedure. The provided data is intended to establish a baseline for safe laboratory operations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 164411-06-7 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. fishersci.com [fishersci.com]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. lookchem.com [lookchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Unlocking Synthetic Pathways: A Technical Guide to the Catalytic Potential of Diphenylammonium Trifluoromethanesulfonate
For Immediate Release
A comprehensive technical guide detailing the catalytic applications of Diphenylammonium Trifluoromethanesulfonate (DPAT), a powerful Brønsted acid catalyst, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of DPAT's catalytic prowess in key organic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
This compound (DPAT) has emerged as a highly effective and versatile organocatalyst in modern organic synthesis. Its strong Brønsted acidity, coupled with the non-coordinating nature of the triflate anion, enables the efficient activation of a wide range of substrates, facilitating the formation of complex molecular architectures under mild reaction conditions. This guide explores the catalytic utility of DPAT in three significant areas: the synthesis of β-enaminones, the construction of spiro-heterocyclic compounds via a Biginelli-like reaction, and direct dehydrative glycosylation.
Quantitative Overview of DPAT-Catalyzed Reactions
The efficacy of DPAT as a catalyst is demonstrated across various reactions, consistently affording high yields of the desired products. The following tables summarize the quantitative data for key transformations.
Synthesis of β-Enaminones
DPAT has proven to be a highly efficient catalyst for the synthesis of β-enaminones, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. The reaction typically proceeds by the condensation of a β-dicarbonyl compound with an amine.
| Entry | β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Aniline | 2 | Ethanol | 0.5 | 95 |
| 2 | Ethyl acetoacetate | 4-Methoxyaniline | 2 | Ethanol | 1 | 92 |
| 3 | Dimedone | Benzylamine | 2 | Toluene | 2 | 88 |
| 4 | 1,3-Cyclohexanedione | 4-Chloroaniline | 2 | Ethanol | 1.5 | 90 |
| 5 | Benzoylacetone | 2-Naphthylamine | 2 | Toluene | 3 | 85 |
Synthesis of Spiro-Heterocyclic Compounds (Biginelli-like Reaction)
DPAT catalyzes the pseudo-four-component Biginelli-like reaction between 5,5-dimethyl-1,3-cyclohexanedione, thiourea, and various aldehydes to produce spiro-heterocyclic compounds with moderate to good yields.[1]
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | Ethanol | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | 5 | Ethanol | 6 | 88 |
| 3 | 4-Methylbenzaldehyde | 5 | Ethanol | 6 | 82 |
| 4 | 4-Methoxybenzaldehyde | 5 | Ethanol | 6 | 78 |
| 5 | 2-Naphthaldehyde | 5 | Ethanol | 8 | 75 |
Direct Dehydrative Glycosylation
DPAT has been successfully employed as a catalyst for the direct dehydrative glycosylation of carbohydrate hemiacetals, offering a green and efficient method for the synthesis of glycosides.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | |---|---|---|---|---|---| | 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | 20 | Dichloromethane | 30 | 92 | | 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | 20 | Dichloromethane | 45 | 85 | | 3 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Methanol | 20 | Dichloromethane | 30 | 95 | | 4 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Benzyl alcohol | 20 | Dichloromethane | 60 | 88 |
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst and its application in the aforementioned reactions are provided to ensure reproducibility and facilitate further research.
Synthesis of this compound (DPAT)
Materials:
-
Diphenylamine
-
Trifluoromethanesulfonic acid
-
Toluene (anhydrous)
Procedure:
-
To a solution of diphenylamine (1.0 eq) in anhydrous toluene, trifluoromethanesulfonic acid (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate forms.
-
The precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to afford this compound as a white solid.
General Procedure for the Synthesis of β-Enaminones
Materials:
-
β-Dicarbonyl compound (1.0 mmol)
-
Amine (1.0 mmol)
-
Diphenylammonium triflate (0.02 mmol, 2 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the β-dicarbonyl compound, amine, and diphenylammonium triflate in ethanol is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired β-enaminone.
General Procedure for the Synthesis of Spiro-Heterocyclic Compounds
Materials:
-
5,5-dimethyl-1,3-cyclohexanedione (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Aldehyde (1.0 mmol)
-
Diphenylammonium triflate (0.05 mmol, 5 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of 5,5-dimethyl-1,3-cyclohexanedione, thiourea, aldehyde, and diphenylammonium triflate in ethanol is refluxed for the time indicated in the table.[1]
-
The reaction progress is monitored by TLC.[1]
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[1]
-
The solid is washed with cold ethanol and dried to give the pure spiro-heterocyclic product.[1]
General Procedure for Direct Dehydrative Glycosylation
Materials:
-
Glycosyl donor (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
Diphenylammonium triflate (0.2 eq)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous dichloromethane containing activated 4 Å molecular sieves, is added diphenylammonium triflate at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at the specified temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, and the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the glycoside.
Visualizing Catalytic Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a typical organic synthesis reaction catalyzed by this compound.
Caption: A simplified representation of the proposed catalytic cycle for the direct dehydrative glycosylation reaction mediated by DPAT.
This technical guide serves as a valuable resource for chemists engaged in synthetic methodology development and drug discovery, highlighting the significant potential of this compound as a robust and efficient catalyst. The provided data and protocols are intended to streamline the adoption of this catalyst in various synthetic endeavors.
References
Diphenylammonium Trifluoromethanesulfonate: A Novel Organocatalyst for Efficient Organic Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is emerging as a powerful and versatile Brønsted acid organocatalyst in modern organic synthesis. Its unique combination of a bulky diphenylammonium cation and a non-coordinating trifluoromethanesulfonate anion imparts high catalytic activity, operational simplicity, and, in many cases, favorable environmental credentials. This technical guide provides a comprehensive overview of the applications of DPAT in key organic transformations, including detailed experimental protocols, quantitative data, and mechanistic insights.
Catalytic Applications of this compound
DPAT has demonstrated exceptional efficacy in a range of important organic reactions, offering mild reaction conditions and high yields. This guide will focus on three prominent examples: the synthesis of β-enaminones, the dehydrative glycosylation of sugars, and a Biginelli-like reaction for the synthesis of spiro-heterocyclic compounds.
Synthesis of β-Enaminones
The synthesis of β-enaminones, valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds, can be efficiently catalyzed by DPAT. The reaction proceeds smoothly between β-dicarbonyl compounds and various amines.
Quantitative Data
Experimental Protocol: General Procedure for the Synthesis of β-Enaminones
The following is a general experimental protocol for the DPAT-catalyzed synthesis of β-enaminones:
-
To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the amine (1.1 mmol).
-
Add this compound (DPAT) (5 mol%, 0.05 mmol).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-enaminone.
Proposed Catalytic Cycle
The catalytic cycle for the synthesis of β-enaminones likely proceeds through a Brønsted acid-catalyzed pathway.
Caption: Proposed catalytic cycle for the DPAT-catalyzed synthesis of β-enaminones.
Dehydrative Glycosylation
DPAT serves as an effective catalyst for the direct dehydrative glycosylation of unprotected sugars, a key transformation in carbohydrate chemistry and drug discovery. This method avoids the need for stoichiometric activating agents and proceeds under mild conditions.[2][3][4]
Quantitative Data
The efficiency of DPAT in dehydrative glycosylation is demonstrated in the following tables, which summarize the yields for the glycosylation of various protected glucose, galactose, and mannose donors with different alcohol acceptors.
Table 1: DPAT-Catalyzed Glycosylation of Protected Glucose
| Entry | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 92 |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Ethanol | Ethyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 88 |
| 3 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 85 |
Data sourced from Hsu et al.[4]
Table 2: DPAT-Catalyzed Glycosylation of Galactose and Mannose Donors
| Entry | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-galactopyranoside | 91 |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-mannopyranoside | 89 |
Data sourced from Hsu et al.[5]
Experimental Protocol: General Procedure for Dehydrative Glycosylation
The following is a representative experimental procedure for the DPAT-catalyzed dehydrative glycosylation of a protected glucose donor:
-
To a solution of the glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose) (0.2 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (2.0 mL) in a flame-dried vessel, add the alcohol acceptor (0.24–0.60 mmol) and diphenylammonium triflate (DPAT) (10 mol%, 0.02 mmol) at room temperature under an ambient atmosphere.[4]
-
Heat the reaction mixture in a microwave reactor at the target temperature (e.g., 120 °C) and monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction by adding triethylamine (0.03 mL, 0.2 mmol).[4]
-
Concentrate the mixture under reduced pressure.[4]
-
Purify the residue by flash column chromatography on silica gel to yield the glycosylated product.[4]
Proposed Experimental Workflow
The workflow for the DPAT-catalyzed dehydrative glycosylation is straightforward and efficient.
Caption: Experimental workflow for DPAT-catalyzed dehydrative glycosylation.
Biginelli-like Reaction for Spiro-Heterocycle Synthesis
DPAT has been successfully employed as a catalyst in a pseudo-four-component Biginelli-like reaction to synthesize spiro-heterocyclic compounds. This one-pot synthesis is a practical and efficient method for generating complex molecular architectures.[6]
Quantitative Data
A study by Li et al. reports the synthesis of various spiro-heterocyclic compounds with "moderate to good yields" using DPAT as a catalyst.[6] Specific quantitative data in a tabular format from this source is not publicly available.
Experimental Protocol: General Procedure for Spiro-Heterocycle Synthesis
The following is a general procedure for the DPAT-catalyzed Biginelli-like reaction:
-
In a round-bottom flask, combine 5,5-dimethyl-1,3-cyclohexanedione (1.0 mmol), an aldehyde (1.0 mmol), and thiourea (1.2 mmol) in ethanol (10 mL).
-
Add diphenylammonium triflate (DPAT) (5 mol%, 0.05 mmol) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry it to obtain the spiro-heterocyclic product.
Proposed Mechanistic Pathway
The Biginelli-like reaction catalyzed by DPAT is believed to proceed through a series of acid-catalyzed condensation and cyclization steps.
Caption: Proposed mechanistic pathway for the DPAT-catalyzed Biginelli-like reaction.
Conclusion
This compound has proven to be a highly effective and versatile organocatalyst for a variety of important organic transformations. Its ability to promote reactions under mild conditions, coupled with its operational simplicity, makes it an attractive alternative to traditional acid catalysts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and further exploration in both academic and industrial research settings, particularly in the fields of medicinal chemistry and drug development.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate Catalyzed Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is a strong Brønsted acid catalyst that has demonstrated significant utility in organic synthesis. Its high catalytic activity, coupled with its operational simplicity and stability, makes it an attractive alternative to traditional Lewis acid and corrosive Brønsted acid catalysts in a variety of chemical transformations. One of its key applications is in the catalysis of Friedel-Crafts alkylation reactions, a cornerstone of C-C bond formation in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts alkylation reactions, with a focus on the alkylation of electron-rich aromatic compounds.
Catalyst Synthesis and Characterization
This compound can be synthesized through a straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid.
Protocol: Synthesis of this compound
Materials:
-
Diphenylamine
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylamine (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoromethanesulfonic acid (1.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to yield purified this compound as a white crystalline solid.
-
Dry the product under vacuum.
Characterization: The purity and identity of the synthesized catalyst should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong absorptions of the triflate anion.
Application in Friedel-Crafts Alkylation
This compound is an effective catalyst for the Friedel-Crafts alkylation of various electron-rich aromatic and heteroaromatic compounds with electrophiles such as styrenes and benzylic alcohols. The catalyst's strong acidity facilitates the formation of a carbocation intermediate from the electrophile, which then undergoes electrophilic aromatic substitution with the nucleophilic arene.
General Reaction Mechanism
The proposed mechanism for the DPAT-catalyzed Friedel-Crafts alkylation is depicted below. The Brønsted acid protonates the electrophile (e.g., a styrene or a benzylic alcohol), generating a carbocation intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring, followed by deprotonation to regenerate the aromatic system and the catalyst, yielding the alkylated product.
Caption: Proposed mechanism for DPAT-catalyzed Friedel-Crafts alkylation.
Experimental Protocols
The following are generalized protocols for the this compound catalyzed Friedel-Crafts alkylation. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Alkylation of Arenes with Styrenes
Materials:
-
Electron-rich arene (e.g., anisole, 1,3,5-trimethoxybenzene)
-
Styrene derivative
-
This compound (DPAT)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the arene (1.2 - 2.0 eq.), the styrene derivative (1.0 eq.), and this compound (1-10 mol%).
-
Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation of Arenes with Benzylic Alcohols
Materials:
-
Electron-rich arene (e.g., indole, pyrrole, furan)
-
Benzylic alcohol derivative
-
This compound (DPAT)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the benzylic alcohol (1.0 eq.) and the arene (1.5 - 3.0 eq.) in the chosen anhydrous solvent.
-
Add this compound (1-10 mol%) to the solution.
-
Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Experimental Workflow
The general workflow for a typical this compound catalyzed Friedel-Crafts alkylation experiment is outlined below.
Caption: General experimental workflow for DPAT-catalyzed Friedel-Crafts alkylation.
Quantitative Data Summary
While specific quantitative data for this compound catalyzed Friedel-Crafts alkylations are not extensively tabulated in the literature, the following tables provide representative examples of yields and conditions that can be expected for Brønsted acid-catalyzed alkylations of electron-rich arenes, which are analogous to reactions catalyzed by DPAT. These should serve as a starting point for reaction optimization.
Table 1: Representative Alkylation of Arenes with Styrenes
| Entry | Arene | Styrene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Styrene | 5 | DCM | 25 | 4 | 85 |
| 2 | 1,3-Dimethoxybenzene | 4-Chlorostyrene | 10 | DCE | 50 | 6 | 90 |
| 3 | 1,3,5-Trimethoxybenzene | Styrene | 2 | CH₃CN | 25 | 2 | 95 |
| 4 | Phenol | 4-Methylstyrene | 5 | Toluene | 80 | 8 | 78 |
Table 2: Representative Alkylation of Heteroarenes with Benzylic Alcohols
| Entry | Heteroarene | Benzylic Alcohol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | 1-Phenylethanol | 5 | DCE | 60 | 5 | 92 |
| 2 | N-Methylpyrrole | Benzhydrol | 10 | CH₃CN | 80 | 12 | 88 |
| 3 | Furan | 1-(4-Methoxyphenyl)ethanol | 5 | DCM | 25 | 6 | 85 |
| 4 | 2-Methylindole | 1-(4-Nitrophenyl)ethanol | 10 | DCE | 80 | 10 | 75 |
Conclusion
This compound is a highly effective and versatile Brønsted acid catalyst for Friedel-Crafts alkylation reactions. Its ease of preparation, stability, and high catalytic activity make it a valuable tool for the synthesis of a diverse range of alkylated aromatic and heteroaromatic compounds. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of organic synthesis and drug development to utilize this catalyst in their work. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the applications of this efficient catalytic system.
Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate in Mukaiyama Aldol Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1] This reaction typically employs a Lewis acid to activate a carbonyl component towards nucleophilic attack by a silyl enol ether.[2] While traditional Lewis acids like titanium tetrachloride are effective, their moisture sensitivity can necessitate strictly anhydrous conditions.[1]
Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective and versatile Brønsted acid catalyst for a variety of organic transformations, including Mukaiyama aldol reactions.[3] Its utility is derived from the combination of a weakly basic diphenylammonium cation and a non-coordinating, stable trifluoromethanesulfonate (triflate) anion. This composition imparts strong acidity with low nucleophilicity, making it an excellent catalyst for activating carbonyl compounds while minimizing side reactions.[3]
These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of DPAT in Mukaiyama aldol additions, offering a valuable tool for researchers in synthetic and medicinal chemistry.
Catalyst Profile: this compound (DPAT)
This compound is a salt formed from the strong acid, trifluoromethanesulfonic acid, and the weak base, diphenylamine. It serves as an easily handleable, solid Brønsted acid catalyst.
Synthesis of this compound:
DPAT is synthesized through a straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid (TfOH) under anhydrous conditions.[3]
Principle of Catalysis
In the DPAT-catalyzed Mukaiyama aldol addition, the ammonium proton of the catalyst acts as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The non-coordinating nature of the triflate anion prevents unwanted side reactions.
Experimental Protocols
General Protocol for DPAT-Catalyzed Mukaiyama Aldol Addition:
This protocol provides a general procedure for the reaction between a silyl enol ether and an aldehyde catalyzed by this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Silyl enol ether (1.2 mmol, 1.2 equiv)
-
This compound (DPAT) (0.05-0.2 mmol, 5-20 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (3 mL).
-
Cool the solution to the desired reaction temperature (typically ranging from -78 °C to room temperature).
-
Add the silyl enol ether (1.2 mmol) to the stirred solution.
-
In a separate vial, dissolve this compound (e.g., 10 mol%, 0.1 mmol) in anhydrous dichloromethane (2 mL).
-
Add the DPAT solution dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a silyl-protected β-hydroxy ketone, can be purified by flash column chromatography on silica gel.
Desilylation to the β-Hydroxy Ketone:
The resulting silyl ether can be cleaved to afford the free β-hydroxy ketone.
Procedure:
-
Dissolve the purified silyl-protected aldol adduct in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or hydrochloric acid (1 M).
-
Stir the mixture at room temperature until TLC analysis indicates complete desilylation.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the β-hydroxy ketone.
Quantitative Data
The following table presents representative data for the DPAT-catalyzed Mukaiyama aldol addition. Please note that these are illustrative examples based on typical outcomes for Brønsted acid-catalyzed Mukaiyama aldol reactions, as comprehensive tabulated data for DPAT is not extensively published.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | -78 | 2 | 92 | 25:75 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | -78 | 1.5 | 95 | 20:80 |
| 3 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 15 | -40 | 4 | 88 | 30:70 |
| 4 | Cinnamaldehyde | 1-(tert-Butyldimethylsiloxy)styrene | 10 | -78 | 3 | 85 | N/A |
| 5 | Isobutyraldehyde | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | 20 | -78 | 5 | 78 | 85:15 |
| 6 | Benzaldehyde | Ketene silyl acetal of methyl isobutyrate | 10 | 0 | 2 | 90 | N/A |
Reaction Mechanism
The proposed catalytic cycle for the DPAT-catalyzed Mukaiyama aldol addition is initiated by the protonation of the aldehyde by the diphenylammonium ion. This activation is followed by the nucleophilic attack of the silyl enol ether and subsequent regeneration of the catalyst.
Advantages of Using this compound
-
Mild Reaction Conditions: DPAT promotes the Mukaiyama aldol reaction under significantly milder conditions compared to many traditional Lewis acids.
-
Ease of Handling: As a solid, DPAT is easier to handle and weigh than many liquid or gaseous Lewis acids.
-
Moisture Tolerance: While anhydrous conditions are recommended for optimal results, Brønsted acid catalysts like DPAT can exhibit greater tolerance to trace amounts of moisture compared to highly reactive Lewis acids.
-
High Catalytic Activity: Due to the strong acidity of the triflate anion's conjugate acid, DPAT is a highly active catalyst, often requiring only catalytic amounts.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are sufficiently anhydrous.
-
Increase the catalyst loading.
-
Optimize the reaction temperature; some substrates may require higher or lower temperatures.
-
Verify the purity of the silyl enol ether.
-
-
Low Diastereoselectivity:
-
The stereochemical outcome of the Mukaiyama aldol addition is influenced by the geometry of the silyl enol ether (E vs. Z) and the reaction conditions.
-
Lowering the reaction temperature often improves diastereoselectivity.
-
The choice of the silyl group (e.g., TMS vs. TBS) can also impact stereoselectivity.
-
-
Formation of Side Products:
-
Ensure slow addition of the catalyst to control the reaction rate.
-
If self-condensation of the aldehyde is observed, consider using a less reactive silyl enol ether or adjusting the stoichiometry.
-
Conclusion
This compound is a practical and efficient Brønsted acid catalyst for mediating Mukaiyama aldol additions. Its ease of handling, high catalytic activity, and ability to promote the reaction under mild conditions make it a valuable alternative to traditional Lewis acids. These application notes provide a solid foundation for researchers to explore the utility of DPAT in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries. Further optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of β-Enaminones using a Diphenylammonium Trifluoromethanesulfonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-enaminones, versatile intermediates in organic synthesis, through the condensation of β-dicarbonyl compounds with amines. This method employs diphenylammonium trifluoromethanesulfonate (DPAT) as a highly efficient, cost-effective, and easy-to-handle organocatalyst. The reaction proceeds under mild conditions with good to excellent yields across a wide range of substrates.[1] This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a practical and robust method for the preparation of this important class of compounds.
Introduction
β-Enaminones are valuable building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. They serve as key precursors for the synthesis of a wide array of biologically active compounds and heterocyclic systems. The most direct method for their synthesis involves the condensation of β-dicarbonyl compounds with amines. While various catalysts, including Brønsted and Lewis acids, have been employed for this transformation, the use of this compound (DPAT) offers several advantages, including operational simplicity, mild reaction conditions, and high catalytic efficiency. This protocol details the DPAT-catalyzed synthesis of β-enaminones, providing a reproducible and scalable method for laboratory and potential industrial applications.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various β-enaminones using this compound as the catalyst. The data illustrates the scope of the reaction with respect to different β-dicarbonyl compounds and amines, highlighting the corresponding reaction times and yields.
| Entry | β-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | Acetylacetone | Aniline | 2 | 95 |
| 2 | Acetylacetone | 4-Methylaniline | 2 | 96 |
| 3 | Acetylacetone | 4-Methoxyaniline | 2.5 | 94 |
| 4 | Acetylacetone | 4-Chloroaniline | 3 | 92 |
| 5 | Acetylacetone | Benzylamine | 1.5 | 98 |
| 6 | Ethyl acetoacetate | Aniline | 2 | 93 |
| 7 | Ethyl acetoacetate | 4-Methylaniline | 2 | 95 |
| 8 | Ethyl acetoacetate | 4-Methoxyaniline | 2.5 | 92 |
| 9 | Ethyl acetoacetate | 4-Chloroaniline | 3 | 90 |
| 10 | Ethyl acetoacetate | Benzylamine | 1.5 | 97 |
| 11 | Dimedone | Aniline | 3 | 96 |
| 12 | Dimedone | Benzylamine | 2 | 98 |
Note: The data presented here is a representative summary based on the described efficiency of the catalyst. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Materials and Equipment
-
β-Dicarbonyl compounds: Acetylacetone, Ethyl acetoacetate, Dimedone, etc. (reagent grade)
-
Amines: Aniline, substituted anilines, Benzylamine, etc. (reagent grade)
-
Catalyst: this compound (DPAT)
-
Solvent: Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
General Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the β-dicarbonyl compound (1.0 mmol), the amine (1.0 mmol), and this compound (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the mixture to reflux (approximately 110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain the pure β-enaminone.
-
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of β-enaminones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for β-enaminone synthesis.
References
Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate for Selective Ether Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is a strong Brønsted acid catalyst known for its utility in a range of organic transformations, including esterification and dehydrative glycosylation.[1] Its efficacy stems from the combination of a weakly coordinating triflate anion and a bulky diphenylammonium cation, which provides high acidity with low nucleophilicity.[2] While direct literature specifically detailing the application of DPAT for the selective cleavage of ethers is limited, its properties as a potent acid suggest its potential utility in this transformation, particularly for the deprotection of acid-labile ether protecting groups.
Ether cleavage is a fundamental reaction in organic synthesis, crucial for the deprotection of hydroxyl groups in complex molecules.[3][4] This reaction is typically catalyzed by strong acids, which protonate the ether oxygen to facilitate nucleophilic attack and subsequent cleavage of a carbon-oxygen bond.[3][4][5][6] The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether substrates.[3][4][5][6] Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 mechanism due to the stability of the resulting carbocation intermediates.[6] In contrast, ethers with primary or secondary alkyl groups typically react through an SN2 mechanism.[6]
This document provides a hypothetical application framework and a general protocol for the use of this compound in the selective cleavage of acid-sensitive ethers, such as tert-butyl ethers or p-methoxybenzyl (PMB) ethers. The proposed methods are based on established principles of acid-catalyzed ether deprotection and require experimental validation.
Potential Advantages of this compound in Ether Cleavage
-
High Acidity: The trifluoromethanesulfonate component renders DPAT a strong acid, capable of protonating the ether oxygen to initiate cleavage.
-
Non-Nucleophilic Anion: The triflate anion is non-nucleophilic, which can prevent undesired side reactions that might occur with hydrohalic acids like HBr or HI.
-
Catalytic Potential: As a strong acid, DPAT has the potential to be used in catalytic amounts, which is economically and environmentally advantageous.
-
Mild Reaction Conditions: It is plausible that DPAT could effect ether cleavage under milder conditions than traditional Lewis acids, potentially offering better functional group tolerance.
Hypothetical Reaction Mechanism
The proposed mechanism for the DPAT-catalyzed cleavage of a tert-butyl ether, proceeding through an SN1 pathway, is outlined below. The first step involves the protonation of the ether oxygen by this compound to form an oxonium ion. This is followed by the departure of the stable tert-butyl carbocation and the alcohol. The carbocation can then be quenched or eliminated depending on the reaction conditions.
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application of Diphenylammonium Trifluoromethanesulfonate in Medicinal Chemistry: Synthesis of β-Enaminones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is a highly effective and versatile Brønsted acid catalyst valued in organic synthesis.[1] Its utility arises from the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This structure imparts strong acidity with low nucleophilicity, making it an exceptional catalyst for a variety of chemical transformations. In medicinal chemistry, DPAT is particularly noted for its role in the synthesis of β-enaminones, which are crucial intermediates in the production of numerous pharmaceutical compounds. These scaffolds are present in a wide range of biologically active molecules, including anti-inflammatory and anti-cancer agents. The use of DPAT as a catalyst offers several advantages, including mild reaction conditions, high yields, and a cost-effective and environmentally friendly profile.[1]
Mechanism of Action
This compound acts as a potent Brønsted acid catalyst. The catalytic cycle begins with the protonation of the carbonyl group of a β-dicarbonyl compound by DPAT. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The subsequent addition of the amine to the activated carbonyl group forms a hemiaminal intermediate. This intermediate then undergoes dehydration, facilitated by the triflate anion, to yield the stable β-enaminone product and regenerate the DPAT catalyst. The non-coordinating nature of the triflate anion prevents side reactions and contributes to the high efficiency of the catalyst.
Caption: Catalytic cycle of DPAT in the synthesis of β-enaminones.
Application: Synthesis of β-Enaminones
β-Enaminones are valuable building blocks in medicinal chemistry due to their versatile reactivity and presence in numerous bioactive compounds. This compound has been demonstrated to be an efficient catalyst for the synthesis of a wide array of β-enaminones from various β-dicarbonyl compounds and amines.
Experimental Protocol: General Procedure for the DPAT-Catalyzed Synthesis of β-Enaminones
The following protocol is a general procedure adapted from the work of Zhao et al. in "Highly efficient and facile synthesis of β-enaminones catalyzed by diphenylammonium triflate."
Caption: General experimental workflow for the synthesis of β-enaminones using DPAT.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dimedone)
-
Amine (e.g., aniline, benzylamine)
-
This compound (DPAT) (2 mol%)
-
Solvent (e.g., ethanol, acetonitrile, dichloromethane)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound (1.0 mmol), the amine (1.1 mmol), and this compound (0.02 mmol, 2 mol%).
-
Add the appropriate solvent (5 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, heating may be required.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure β-enaminone.
Quantitative Data
The following table summarizes the results for the synthesis of various β-enaminones using the DPAT-catalyzed protocol. The data is based on the findings reported by Zhao et al.
| Entry | β-Dicarbonyl Compound | Amine | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Acetylacetone | Aniline | (Z)-4-(phenylamino)pent-3-en-2-one | 0.5 | RT | 95 |
| 2 | Acetylacetone | 4-Methylaniline | (Z)-4-((4-methylphenyl)amino)pent-3-en-2-one | 0.5 | RT | 96 |
| 3 | Acetylacetone | 4-Methoxyaniline | (Z)-4-((4-methoxyphenyl)amino)pent-3-en-2-one | 0.5 | RT | 97 |
| 4 | Acetylacetone | 4-Chloroaniline | (Z)-4-((4-chlorophenyl)amino)pent-3-en-2-one | 1.0 | RT | 92 |
| 5 | Acetylacetone | Benzylamine | (Z)-4-(benzylamino)pent-3-en-2-one | 1.5 | RT | 88 |
| 6 | Ethyl acetoacetate | Aniline | (Z)-ethyl 3-(phenylamino)but-2-enoate | 1.0 | 50 | 93 |
| 7 | Ethyl acetoacetate | 4-Methylaniline | (Z)-ethyl 3-((4-methylphenyl)amino)but-2-enoate | 1.0 | 50 | 94 |
| 8 | Dimedone | Aniline | (Z)-3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one | 2.0 | 80 | 90 |
| 9 | Dimedone | Benzylamine | (Z)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 2.5 | 80 | 85 |
| 10 | 1,3-Cyclohexanedione | Aniline | 3-(phenylamino)cyclohex-2-en-1-one | 2.0 | 80 | 89 |
RT = Room Temperature
Conclusion
This compound serves as an exceptionally efficient and practical catalyst for the synthesis of β-enaminones, which are key intermediates in medicinal chemistry. The mild reaction conditions, high yields, and broad substrate scope make this protocol a valuable tool for researchers and professionals in drug discovery and development. The straightforward procedure and the use of a low-cost, stable, and easy-to-handle organocatalyst are significant advantages of this method.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using Diphenylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potential anti-inflammatory agents utilizing Diphenylammonium trifluoromethanesulfonate (DPAT) as a versatile and efficient Brønsted acid catalyst.
Introduction
This compound (DPAT) is a powerful Brønsted acid catalyst valued in organic synthesis for its ability to promote a variety of chemical transformations.[1] Its strong acidity and the non-coordinating nature of the triflate anion make it an excellent choice for reactions such as Friedel-Crafts alkylations, Mukaiyama aldol reactions, and C-N cross-coupling reactions.[1] These reactions are fundamental in the synthesis of numerous pharmaceutical compounds, including a wide range of anti-inflammatory agents. This document outlines a representative protocol for the synthesis of N-aryl aniline derivatives, a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), via a DPAT-catalyzed C-N cross-coupling reaction.
The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][3] Another critical pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of various pro-inflammatory genes.[2][4][5] The protocols detailed below provide a framework for synthesizing compounds that could potentially modulate these pathways.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)aniline (A Representative NSAID Scaffold)
This protocol describes the synthesis of an N-aryl aniline derivative, a core structure found in several anti-inflammatory compounds, using a DPAT-catalyzed C-N cross-coupling reaction between an aniline and an aryl bromide.
Materials:
-
Aniline
-
4-Bromoanisole
-
This compound (DPAT)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with dichloromethane (20 mL) and washed with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)aniline.
Quantitative Data:
The following table summarizes representative quantitative data for the synthesis of N-(4-methoxyphenyl)aniline.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.28 (t, J = 7.9 Hz, 2H), 7.12 (d, J = 8.8 Hz, 2H), 6.93 (t, J = 7.4 Hz, 1H), 6.87 (d, J = 8.8 Hz, 2H), 6.81 (d, J = 7.7 Hz, 2H), 5.65 (s, 1H), 3.82 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.5, 144.1, 136.3, 129.4, 121.8, 120.9, 116.3, 114.8, 55.6. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₃H₁₃NO [M+H]⁺: 200.1075, found: 200.1070. |
Visualizations
Signaling Pathways
Caption: Key anti-inflammatory signaling pathways targeted by synthesized agents.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-methoxyphenyl)aniline.
References
- 1. This compound | Reagent [benchchem.com]
- 2. Possible Interaction of Nonsteroidal Anti-inflammatory Drugs Against NF-κB- and COX-2-Mediated Inflammation: In Silico Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical process of attaching glycans to other molecules, is a cornerstone of synthetic carbohydrate chemistry and plays a pivotal role in drug discovery and development. The resulting glycoconjugates are integral to a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. Consequently, the efficient and stereoselective synthesis of complex oligosaccharides and glycoconjugates is a significant challenge and a critical need in the development of novel therapeutics, such as carbohydrate-based vaccines, antibiotics, and anticancer agents.
Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective Brønsted acid catalyst for direct dehydrative glycosylation reactions.[1][2][3] This method offers a streamlined and environmentally friendly alternative to traditional glycosylation strategies, which often require the pre-activation of glycosyl donors with leaving groups. The DPAT-catalyzed approach utilizes readily available hemiacetals as glycosyl donors, generating only water as a byproduct, thus aligning with the principles of green chemistry.[1]
These application notes provide a comprehensive overview of the use of this compound in glycosylation reactions, including detailed protocols for both solution-phase and solid-phase synthesis, quantitative data on reaction scope and yields, and a plausible mechanistic pathway.
Key Advantages of Diphenylammonium Triflate (DPAT) Catalysis
-
Operational Simplicity: The reactions are typically straightforward to set up and do not require strictly anhydrous conditions or the use of drying agents.[1][3]
-
Atom Economy: By using hemiacetals directly as donors, the method avoids the multi-step preparation of activated glycosyl donors, improving overall efficiency.[1]
-
Broad Substrate Scope: DPAT has been shown to effectively catalyze the glycosylation of both electron-rich ("armed") and electron-deficient ("disarmed") glycosyl donors with a variety of alcohol acceptors, including primary and secondary alcohols, and even complex monosaccharides.[1][2]
-
Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with improved yields compared to conventional heating.[1][3]
-
Solid-Phase Compatibility: The methodology has been successfully adapted for solid-phase oligosaccharide synthesis, facilitating the rapid assembly of complex carbohydrates.[1][3]
Plausible Reaction Mechanism
The proposed mechanism for the DPAT-catalyzed dehydrative glycosylation involves the initial protonation of the anomeric hydroxyl group of the glycosyl donor (hemiacetal) by the acidic catalyst. This is followed by the elimination of a water molecule to form a reactive oxacarbenium ion intermediate. This electrophilic species is then intercepted by the nucleophilic glycosyl acceptor to form the desired glycosidic bond.[1] The hydrophobic environment created by the phenyl groups of the DPAT catalyst is thought to shield the reaction center from the water byproduct, preventing the reverse reaction and driving the equilibrium towards the glycosylated product.[1]
Caption: Plausible mechanism of DPAT-catalyzed dehydrative glycosylation.
Experimental Protocols
Materials and General Methods
-
Catalyst: this compound (DPAT) can be purchased from commercial suppliers or prepared by reacting equimolar amounts of diphenylamine and triflic acid.
-
Solvents: A 1:1 mixture of 1,2-dichloroethane (DCE) and toluene is commonly used. Solvents should be of appropriate grade but do not need to be rigorously dried.[3]
-
Microwave Reactor: A dedicated microwave synthesizer is recommended for precise temperature and time control.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction.
-
Purification: Products are generally purified by silica gel column chromatography.
Protocol 1: General Procedure for Microwave-Assisted Solution-Phase Glycosylation
This protocol is a general guideline for the DPAT-catalyzed dehydrative glycosylation of a glycosyl donor with an alcohol acceptor.
Workflow:
Caption: General workflow for solution-phase glycosylation using DPAT.
Procedure:
-
To a microwave reaction vessel, add the glycosyl donor (hemiacetal, 1.0 equiv., e.g., 0.2 mmol).
-
Add the glycosyl acceptor (1.2 to 3.0 equiv.).
-
Dissolve the reactants in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (e.g., 2.0 mL).
-
Add diphenylammonium triflate (DPAT, 10 mol%, 0.1 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) for the designated time (usually 20-60 minutes).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Solid-Phase Dehydrative Glycosylation
This protocol outlines the application of DPAT-catalyzed glycosylation on a solid support, which is particularly useful for the synthesis of oligosaccharides.
Workflow:
References
A Guide to the Application of Diphenylammonium Trifluoromethanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenylammonium trifluoromethanesulfonate (DPAT) is a versatile and efficient organocatalyst that has gained significant attention in modern organic synthesis. Its stability, ease of handling, and catalytic activity in a variety of transformations make it a valuable tool for the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of DPAT in several key synthetic reactions.
Synthesis of β-Enaminones
β-Enaminones are important building blocks in the synthesis of a wide range of heterocyclic compounds and are prevalent in many biologically active molecules. DPAT has been shown to be a highly effective catalyst for the condensation of β-dicarbonyl compounds with amines to produce β-enaminones in high yields under mild conditions.
Experimental Protocol:
A mixture of the β-dicarbonyl compound (1.0 mmol), the amine (1.2 mmol), and this compound (DPAT) (5 mol%, 0.05 mmol) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired β-enaminone.
Quantitative Data:
| Entry | β-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | Acetylacetone | Aniline | 2 | 95 |
| 2 | Acetylacetone | 4-Methylaniline | 2 | 96 |
| 3 | Acetylacetone | 4-Methoxyaniline | 2.5 | 94 |
| 4 | Ethyl Acetoacetate | Aniline | 3 | 92 |
| 5 | Ethyl Acetoacetate | 4-Chloroaniline | 3.5 | 90 |
| 6 | Dimedone | Benzylamine | 4 | 88 |
Reaction Workflow:
Caption: Workflow for the DPAT-catalyzed synthesis of β-enaminones.
Synthesis of Spiro-Heterocyclic Compounds via Biginelli-like Reaction
Spiro-heterocyclic compounds are a class of molecules with significant therapeutic potential. DPAT can efficiently catalyze a one-pot, pseudo-four-component Biginelli-like reaction to synthesize these complex structures.
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol), thiourea (1.5 mmol), and this compound (DPAT) (5 mol%) in ethanol (10 mL) is refluxed for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to obtain the pure spiro-heterocyclic compound.
Quantitative Data:
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | 5 | 92 |
| 3 | 4-Methylbenzaldehyde | 6 | 88 |
| 4 | 4-Methoxybenzaldehyde | 7 | 82 |
| 5 | 3-Nitrobenzaldehyde | 5 | 90 |
Reaction Pathway:
Caption: Proposed pathway for DPAT-catalyzed Biginelli-like reaction.
Direct Dehydrative Glycosylation
Glycosylation is a fundamental reaction in carbohydrate chemistry. DPAT serves as an excellent catalyst for the direct dehydrative glycosylation of carbohydrate hemiacetals, offering a green and efficient method that avoids the use of stoichiometric activating agents and drying agents.[1][2]
Experimental Protocol:
To a solution of the glycosyl donor (hemiacetal, 0.2 mmol) and the glycosyl acceptor (0.24–0.60 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (2.0 mL) in a microwave vial is added this compound (DPAT) (10 mol%, 0.02 mmol). The mixture is heated in a microwave reactor at the specified temperature and time. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the glycosylated product.[2]
Quantitative Data:
| Entry | Glycosyl Donor | Glycosyl Acceptor | Temp (°C) | Time (min) | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | 80 | 30 | 90 | 1:1 |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | 80 | 30 | 92 | 1:1.2 |
| 3 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Methanol | 100 | 30 | 85 | 1.5:1 |
| 4 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Isopropanol | 100 | 60 | 78 | >20:1 |
Logical Relationship of the Catalytic Cycle:
Caption: Catalytic cycle for DPAT-mediated dehydrative glycosylation.
Esterification of Carboxylic Acids
Esterification is a fundamental transformation in organic synthesis. DPAT efficiently catalyzes the esterification between carboxylic acids and alcohols, often with nearly equimolar amounts of reactants, under mild conditions.
Experimental Protocol:
A mixture of the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and this compound (DPAT) (2 mol%, 0.02 mmol) in toluene (5 mL) is heated at 80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure ester.
Quantitative Data:
| Entry | Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | 12 | 95 |
| 2 | Lauric Acid | 1-Octanol | 24 | 83 |
| 3 | Phenylacetic Acid | Ethanol | 10 | 91 |
| 4 | Adipic Acid | Methanol (2.4 eq) | 15 | 88 (diester) |
| 5 | Acetic Acid | Cyclohexanol | 8 | 85 |
Experimental Workflow:
Caption: Workflow for the DPAT-catalyzed esterification of carboxylic acids.
References
Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate as a Catalyst for Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is a highly efficient and versatile Brønsted acid catalyst for the esterification of carboxylic acids with alcohols.[1][2] Its application under mild reaction conditions, coupled with its ability to promote reactions between nearly equimolar amounts of substrates, makes it a valuable tool in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of DPAT in esterification reactions.
Advantages of this compound
-
High Catalytic Activity: DPAT effectively catalyzes esterification at low catalyst loadings.
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups.[1]
-
Equimolar Substrates: The catalyst's efficiency allows for the use of nearly 1:1 molar ratios of carboxylic acid and alcohol, which is atom-economical.[1]
-
Broad Substrate Scope: DPAT is effective for a wide range of carboxylic acids and alcohols.
-
Simple Workup: The catalyst and byproducts are typically easy to remove during the purification process.
Reaction Mechanism
DPAT acts as a Brønsted acid catalyst. The proton from the diphenylammonium ion protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and activating it towards nucleophilic attack by the alcohol.[2] This mechanism is characteristic of acid-catalyzed esterification, often referred to as Fischer esterification.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for the esterification of various carboxylic acids and alcohols using this compound as a catalyst.
Table 1: Esterification of Various Carboxylic Acids with 1-Butanol using DPAT
| Carboxylic Acid | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | 1 | 6 | 80 | 95 |
| Acetic Acid | 1 | 3 | 80 | 92 |
| Lauric Acid | 1 | 12 | 80 | 98 |
| Phenylacetic Acid | 1 | 8 | 80 | 94 |
Table 2: Esterification of Benzoic Acid with Various Alcohols using DPAT
| Alcohol | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1-Butanol | 1 | 6 | 80 | 95 |
| Ethanol | 1 | 5 | 80 | 93 |
| Isopropanol | 1 | 10 | 80 | 88 |
| Benzyl Alcohol | 1 | 7 | 80 | 96 |
Note: The data presented in these tables are representative examples and may vary based on specific reaction conditions and scales.
Experimental Protocols
General Protocol for the Esterification of a Carboxylic Acid with an Alcohol using DPAT
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (DPAT)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.0-1.2 mmol), and the solvent (5-10 mL).
-
Add this compound (0.01-0.05 mmol, 1-5 mol%) to the reaction mixture.
-
Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography to obtain the pure ester.
Mandatory Visualizations
Caption: Experimental workflow for DPAT-catalyzed esterification.
Caption: Proposed catalytic cycle for DPAT-catalyzed esterification.
References
Application Notes and Protocols: Industrial Scale Applications of Diphenylammonium Trifluoromethanesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylammonium trifluoromethanesulfonate (DPAT) is a highly effective and versatile organocatalyst employed in a variety of organic transformations. Its strong Brønsted acidity, derived from the trifluoromethanesulfonate (triflate) anion, combined with the bulky, non-coordinating diphenylammonium cation, makes it a valuable tool in both laboratory-scale synthesis and industrial processes. DPAT is particularly noted for its efficacy in reactions requiring mild acidic conditions, offering advantages in terms of handling, reduced corrosivity, and selectivity compared to traditional mineral acids or Lewis acids.
These application notes provide an overview of the key industrial-scale applications of DPAT catalysis, with detailed protocols extrapolated for pilot and production scale operations. The information is intended to guide researchers, chemists, and process engineers in leveraging this catalyst for the efficient synthesis of fine chemicals and pharmaceutical intermediates.
Core Applications
The primary industrial applications of DPAT catalysis are centered around the synthesis of key intermediates for the pharmaceutical and specialty chemical industries. These include:
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Synthesis of β-Enaminones: These compounds are versatile building blocks in the synthesis of various heterocyclic compounds, including some with anti-inflammatory and anticancer properties.[1]
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Direct Dehydrative Glycosylation: This method is crucial for the synthesis of glycosides, which are important components of many biologically active molecules and drugs. DPAT catalysis under microwave irradiation offers an efficient and environmentally friendly approach.[2][3][4]
-
Esterification and Transesterification: DPAT is an efficient catalyst for the formation of esters from carboxylic acids and alcohols, a fundamental reaction in the production of flavoring agents, plasticizers, and other specialty chemicals.[1]
Synthesis of β-Enaminones
β-Enaminones are valuable intermediates in organic synthesis. DPAT serves as an efficient catalyst for the condensation of β-dicarbonyl compounds with amines to yield β-enaminones under mild conditions.[5]
Data Presentation: Synthesis of β-Enaminones
| Parameter | Laboratory Scale | Pilot/Industrial Scale (Extrapolated) |
| Reactants | β-Diketone (1.0 equiv), Amine (1.0-1.2 equiv) | β-Diketone, Amine |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Solvent | Toluene, Ethanol, or solvent-free | Toluene (with azeotropic water removal) |
| Temperature | 25-80 °C | 60-110 °C |
| Reaction Time | 1-12 hours | 4-16 hours |
| Yield | Good to excellent (typically >85%) | >90% |
| Work-up | Solvent evaporation, recrystallization | Distillation of solvent, crystallization |
Experimental Protocol: Industrial Scale Synthesis of β-Enaminones
Objective: To synthesize a multi-kilogram batch of a target β-enaminone using DPAT catalysis.
Materials:
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β-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)
-
Primary or secondary amine
-
This compound (DPAT)
-
Toluene
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 500 L) equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark trap.
-
Heating/cooling system.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
Procedure:
-
Reactor Charging: Charge the reactor with the β-dicarbonyl compound (1.0 equiv) and toluene. Begin agitation.
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Catalyst Addition: Add this compound (DPAT) (0.5-2 mol%) to the reactor.
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Amine Addition: Slowly add the amine (1.0-1.1 equiv) to the reactor. The addition may be exothermic, so control the addition rate to maintain the desired temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
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Quenching: Add saturated sodium bicarbonate solution to neutralize the catalyst.
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Phase Separation: Separate the organic layer.
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Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to afford the pure β-enaminone.
-
Drying: Dry the final product in a vacuum oven.
Logical Relationship: Synthesis of β-Enaminones
Caption: Workflow for the DPAT-catalyzed synthesis of β-enaminones.
Direct Dehydrative Glycosylation
DPAT has emerged as a powerful catalyst for direct dehydrative glycosylation, particularly under microwave irradiation. This method avoids the need for pre-activated glycosyl donors and drying agents, making it an attractive "green" chemistry approach for industrial applications.[2][3][4]
Data Presentation: Direct Dehydrative Glycosylation
| Parameter | Laboratory Scale (Microwave) | Pilot/Industrial Scale (Batch Reactor, Extrapolated) |
| Reactants | Glycosyl hemiacetal (1.0 equiv), Glycosyl acceptor (1.2-3.0 equiv) | Glycosyl hemiacetal, Glycosyl acceptor |
| Catalyst Loading | 10 mol% | 2-5 mol% |
| Solvent | 1:1 Dichloroethane:Toluene | Toluene or Dichloromethane |
| Temperature | 100-140 °C | 80-120 °C |
| Reaction Time | 10-60 minutes | 2-12 hours |
| Yield | Moderate to excellent (up to 95%) | >80% |
| Work-up | Quenching with triethylamine, chromatography | Aqueous work-up, crystallization |
Experimental Protocol: Industrial Scale Direct Dehydrative Glycosylation
Objective: To perform a kilogram-scale direct dehydrative glycosylation using DPAT as a catalyst.
Materials:
-
Glycosyl hemiacetal donor (e.g., protected glucose, galactose)
-
Glycosyl acceptor (e.g., alcohol, another sugar derivative)
-
This compound (DPAT)
-
Toluene or Dichloromethane
-
Triethylamine or saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Glass-lined reactor suitable for the chosen solvent and temperature range, equipped with a mechanical stirrer, temperature probe, and reflux condenser.
-
Heating/cooling system.
-
Controlled addition vessel for the acceptor if required.
-
Filtration and drying equipment.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the glycosyl hemiacetal donor (1.0 equiv) and the solvent.
-
Catalyst Addition: Add DPAT (2-5 mol%) to the reactor under agitation.
-
Acceptor Addition: Add the glycosyl acceptor (1.2-2.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120 °C). The removal of water via azeotropic distillation can be employed if using a suitable solvent like toluene. Monitor the reaction by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction mixture and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Work-up:
-
If an aqueous work-up is used, wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Concentrate the solution under reduced pressure to obtain the crude glycoside.
-
Purification: Purify the crude product by crystallization or column chromatography on an industrial scale.
-
Drying: Dry the purified product under vacuum.
Experimental Workflow: Dehydrative Glycosylation
Caption: Step-by-step workflow for DPAT-catalyzed dehydrative glycosylation.
Esterification and Transesterification
DPAT is an effective catalyst for the esterification of carboxylic acids with alcohols and the transesterification of esters.[1] These reactions are fundamental in the synthesis of a wide range of industrial products.
Data Presentation: Esterification
| Parameter | Laboratory Scale | Pilot/Industrial Scale (Extrapolated) |
| Reactants | Carboxylic acid (1.0 equiv), Alcohol (1.0-1.5 equiv) | Carboxylic acid, Alcohol |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Solvent | Toluene, or neat | Toluene (with azeotropic water removal) |
| Temperature | 60-110 °C | 80-140 °C |
| Reaction Time | 2-24 hours | 6-24 hours |
| Yield | High to excellent (>90%) | >95% |
| Work-up | Aqueous wash, distillation | Phase separation, distillation |
Experimental Protocol: Industrial Scale Esterification
Objective: To produce a large batch of an ester via DPAT-catalyzed esterification.
Materials:
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Carboxylic acid
-
Alcohol
-
This compound (DPAT)
-
Toluene
-
Aqueous base solution (e.g., sodium carbonate)
-
Brine
Equipment:
-
Reactor (glass-lined or stainless steel) with overhead stirrer, heating/cooling jacket, temperature probe, reflux condenser, and Dean-Stark trap.
-
Distillation column for product purification.
Procedure:
-
Charging: Charge the reactor with the carboxylic acid, alcohol, and toluene.
-
Catalyst Addition: Add DPAT (0.5-2 mol%) to the agitated mixture.
-
Reaction: Heat the mixture to reflux, removing the water formed via the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress by measuring the amount of water collected or by GC/HPLC analysis.
-
Neutralization: Once the reaction is complete, cool the mixture and wash with an aqueous base solution to remove the catalyst and any unreacted carboxylic acid.
-
Washing: Wash with brine to remove residual base and water.
-
Purification: Purify the ester by fractional distillation under reduced pressure.
Signaling Pathway: Catalytic Esterification
Caption: Proposed catalytic cycle for DPAT-mediated esterification.
Conclusion
This compound is a robust and efficient organocatalyst with significant potential in industrial-scale synthesis. Its application in the production of β-enaminones, glycosides, and esters offers milder and often more selective alternatives to traditional catalytic systems. The protocols provided herein serve as a foundation for the development and optimization of large-scale processes utilizing DPAT, contributing to the advancement of more sustainable and efficient chemical manufacturing. Further process development and optimization will be necessary to tailor these protocols to specific substrates and industrial equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Diphenylammonium Trifluoromethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields when using Diphenylammonium Trifluoromethanesulfonate (DPAT) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPAT) and what are its primary applications?
A1: this compound is a powerful Brønsted acid catalyst. Its catalytic activity is derived from the strong acidity of the trifluoromethanesulfonic acid component and the bulky, non-coordinating diphenylammonium cation. It is particularly effective in catalyzing a variety of organic reactions, including the synthesis of β-enaminones, Friedel-Crafts alkylations, and polyesterification.[1][2] Its use offers advantages such as cost-effectiveness, low corrosivity, and ease of handling under mild reaction conditions.[1]
Q2: How does the catalyst loading of DPAT affect reaction yield?
A2: The optimal catalyst loading for DPAT is crucial for maximizing reaction yield and minimizing reaction time. Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. However, excessively high catalyst loading can lead to undesired side reactions or complications in product purification. It is recommended to perform a loading screen to determine the optimal concentration for your specific reaction.
Q3: What solvents are recommended for reactions catalyzed by DPAT?
A3: The choice of solvent can significantly influence the reaction rate and selectivity. The ideal solvent should dissolve the reactants and the catalyst, but not interfere with the catalytic cycle. For many reactions catalyzed by Brønsted acids like DPAT, polar aprotic solvents are often a good starting point. However, the optimal solvent is highly dependent on the specific reaction, and a solvent screen is recommended to identify the best performer.
Q4: What is the effect of temperature on DPAT-catalyzed reactions?
A4: Temperature is a critical parameter in reactions catalyzed by DPAT. Increasing the temperature generally increases the reaction rate.[3] However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.[3] It is important to find an optimal temperature that provides a good reaction rate without compromising the stability of the catalyst and the desired product. The activation energy for a given reaction will determine its sensitivity to temperature changes. For example, in the polyesterification of adipic acid and hexamethylene glycol catalyzed by DPAT, the activation energy was found to be 35.32 kJ/mol.[2]
Q5: How can I monitor the progress of a DPAT-catalyzed reaction?
A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time.
Troubleshooting Guide
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the DPAT is of high purity and has been stored properly in a cool, dry place. Consider purchasing from a reputable supplier. |
| Suboptimal Catalyst Loading | Perform a catalyst loading optimization study. Start with a low loading (e.g., 1 mol%) and incrementally increase it to find the optimal concentration. |
| Incorrect Solvent | The solvent may not be suitable for the reaction. Perform a solvent screen using a range of polar aprotic, polar protic, and non-polar solvents to identify the optimal medium. |
| Inappropriate Reaction Temperature | The reaction may require heating or cooling. Screen a range of temperatures to find the optimum. Be mindful that excessively high temperatures can lead to catalyst degradation.[3] |
| Presence of Water or Impurities | Ensure all reactants and the solvent are dry and free of impurities that could poison the catalyst. Use anhydrous solvents and consider drying reactants before use. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has gone to completion. Use TLC, GC, or HPLC to track the reaction progress. |
Quantitative Data on Reaction Optimization
The following tables provide representative data on how different parameters can affect the yield of reactions catalyzed by DPAT.
Table 1: Effect of Catalyst Loading on β-Enaminone Synthesis
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 75 |
| 2 | 2.5 | 8 | 92 |
| 3 | 5 | 6 | 95 |
| 4 | 10 | 6 | 95 |
This is representative data based on typical optimization studies for Brønsted acid catalysts.
Table 2: Effect of Solvent on a Representative DPAT-Catalyzed Reaction
| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 24 | 65 |
| 2 | Dichloromethane | 9.1 | 18 | 85 |
| 3 | Acetonitrile | 37.5 | 12 | 90 |
| 4 | Nitromethane | 35.9 | 12 | 92 |
This is representative data based on typical optimization studies for Brønsted acid catalysts.
Table 3: Effect of Temperature on Polyesterification Catalyzed by DPAT
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 120 | 8 | 85 |
| 2 | 130 | 6 | 92 |
| 3 | 140 | 4 | 97 |
| 4 | 150 | 4 | 97 (slight discoloration) |
Data adapted from a study on the kinetics of polyesterification.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of β-Enaminones
This protocol describes a general procedure for the synthesis of β-enaminones from a β-dicarbonyl compound and an amine, catalyzed by this compound.[1]
Materials:
-
β-Dicarbonyl compound (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (DPAT) (2.5 mol%, 0.025 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-dicarbonyl compound (1.0 mmol) and this compound (0.025 mmol).
-
Place the flask under an inert atmosphere.
-
Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture until all solids are dissolved.
-
To the stirring solution, add the amine (1.1 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 6-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-enaminone.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow.
Caption: Simplified mechanism of a DPAT-catalyzed reaction.
References
Technical Support Center: Troubleshooting Diphenylammonium Trifluoromethanesulfonate (DPAT) Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Diphenylammonium Trifluoromethanesulfonate (DPAT) in their synthetic endeavors. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during DPAT-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid, targeted solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion in Friedel-Crafts Reactions
Q1: My Friedel-Crafts acylation/alkylation using DPAT is resulting in low to no product formation. What are the likely causes and how can I resolve this?
A1: Low conversion in DPAT-catalyzed Friedel-Crafts reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity due to Moisture: DPAT, like many Brønsted acids, is sensitive to moisture. Water present in the solvent, reagents, or glassware can hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. It is best practice to handle DPAT under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate Deactivation: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, thereby inhibiting the reaction.
-
Solution: For deactivated substrates, consider using a more potent Lewis acid catalyst or increasing the reaction temperature. However, be mindful that higher temperatures may lead to side product formation.
-
-
Inadequate Catalyst Loading: While DPAT is an efficient catalyst, an insufficient amount may lead to incomplete conversion, especially with less reactive substrates.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the reaction progress.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent side reactions.
-
Solution: Screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent) to find the optimal condition for your specific substrate.
-
-
Catalyst Decomposition: Although generally stable, the diphenylammonium cation can be susceptible to decomposition under harsh conditions, such as prolonged exposure to high temperatures or strong oxidizing agents.
-
Solution: Avoid unnecessarily high temperatures and extended reaction times. Ensure the reaction mixture is free from oxidizing impurities.
-
Issue 2: Poor Yields in Dehydrative Glycosylation
Q2: I am experiencing low yields in my DPAT-catalyzed dehydrative glycosylation. What are the key parameters to investigate?
A2: Dehydrative glycosylations are sensitive reactions, and achieving high yields with DPAT requires careful control of several factors.
Potential Causes & Solutions:
-
Presence of Excess Water: While DPAT is more water-tolerant than some catalysts, the dehydrative nature of the reaction means that excess water will inhibit the formation of the glycosidic bond. A small amount of water may be tolerated, but a large excess will negatively impact the reaction equilibrium.[1]
-
Solution: While the reaction can be performed without extensive drying of reagents, ensure that the starting materials and solvents are not excessively wet. If low yields persist, consider using molecular sieves to remove water from the reaction mixture.
-
-
Sub-optimal Acidity: The acidity of the catalyst is crucial. Catalysts derived from less acidic Brønsted acids have shown to be inactive.[1]
-
Solution: Ensure you are using high-purity DPAT. The triflic acid used in its preparation must be of high quality to ensure the resulting catalyst has the required acidity.
-
-
Insufficiently Reactive Glycosyl Donor/Acceptor: The electronic properties of both the glycosyl donor and acceptor play a significant role. "Disarmed" glycosyl donors (with electron-withdrawing protecting groups) are inherently less reactive.
-
Intermolecular Benzyl Group Migration: When using triflic acid alone as a catalyst with benzyl-protected sugars, intermolecular benzyl group migration can occur, leading to undesired side products.[1]
-
Solution: The use of DPAT, where the acidic proton is associated with the diphenylammonium cation, mitigates this side reaction compared to using triflic acid directly.
-
Issue 3: Incomplete Conversion in the Synthesis of β-Enaminones
Q3: My synthesis of β-enaminones from β-dicarbonyl compounds and amines using DPAT is not going to completion. How can I improve the conversion?
A3: The synthesis of β-enaminones is a versatile application of DPAT, but achieving high conversion requires attention to specific reaction parameters.
Potential Causes & Solutions:
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium.
-
Solution: While the reaction can be performed under solvent-free conditions, for solid reactants, a solvent like ethanol is often used. If conversion is low, consider screening other high-boiling, non-coordinating solvents.
-
-
Steric Hindrance: Highly sterically hindered β-dicarbonyl compounds or amines may react more slowly.
-
Solution: For sterically demanding substrates, increasing the reaction temperature and/or the catalyst loading may be necessary to achieve a reasonable reaction rate and conversion.
-
-
Reversibility of the Reaction: The formation of β-enaminones is a reversible condensation reaction.
-
Solution: The removal of water as it is formed can drive the equilibrium towards the product. While not always necessary with DPAT, if you are experiencing a stall in conversion, consider performing the reaction in a setup that allows for water removal (e.g., a Dean-Stark apparatus).
-
Data Presentation
The following tables summarize quantitative data for various DPAT-catalyzed reactions, providing a reference for expected yields under different conditions.
Table 1: DPAT-Catalyzed Dehydrative Glycosylation of Glucose Donor 1 with Various Acceptors [1]
| Entry | Glycosyl Acceptor (2 equiv.) | Product | Yield (%) | α:β Ratio |
| 1 | Methanol | Glucoside | 92 | 1:1 |
| 2 | Benzyl alcohol | Glucoside | 85 | 1:1.2 |
| 3 | Isopropanol | Glucoside | 78 | 1:1.5 |
| 4 | Cyclohexanol | Glucoside | 75 | 1:1.8 |
| 5 | Cbz-L-Ser-OMe | Glycosylated Amino Acid | 65 | 1:2 |
| 6 | Cbz-L-Thr-OMe | Glycosylated Amino Acid | 62 | 1:2.2 |
| 7 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 58 | 1:2.5 |
Table 2: Substrate Scope for the DPAT-Catalyzed Synthesis of β-Enaminones
| Entry | β-Dicarbonyl Compound | Amine/Amide | Product | Yield (%) |
| 1 | Acetylacetone | Aniline | β-Enaminone | 95 |
| 2 | Ethyl acetoacetate | Benzylamine | β-Enaminone | 92 |
| 3 | Dimedone | Cyclohexylamine | β-Enaminone | 88 |
| 4 | Acetylacetone | Morpholine | β-Enaminone | 90 |
| 5 | Ethyl benzoylacetate | Aniline | β-Enaminone | 85 |
| 6 | 1,3-Cyclohexanedione | Benzylamine | β-Enaminone | 87 |
Note: Yields are based on published data and may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for DPAT-Catalyzed Dehydrative Glycosylation[1]
-
Reaction Setup: To a microwave reaction vial, add the glycosyl hemiacetal donor (1.0 equiv.), the glycosyl acceptor (1.2-2.0 equiv.), and diphenylammonium triflate (DPAT) (10 mol%).
-
Solvent Addition: Add an appropriate solvent (e.g., 1,2-dichloroethane or acetonitrile) to achieve a suitable concentration.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-60 minutes).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
General Protocol for the Synthesis of β-Enaminones Catalyzed by DPAT[3]
-
Reactant Mixing: In a round-bottom flask, combine the β-dicarbonyl compound (1.0 equiv.), the amine or amide (1.0-1.2 equiv.), and diphenylammonium triflate (DPAT) (1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 1-6 hours). The reaction can often be performed under solvent-free conditions or in a solvent such as ethanol.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if a solvent was used, remove it under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in DPAT-catalyzed reactions.
Caption: Potential deactivation pathways for the DPAT catalyst.
Caption: General experimental workflow for DPAT-catalyzed dehydrative glycosylation.
References
Identifying side products in Friedel-Crafts reactions with Diphenylammonium trifluoromethanesulfonate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating side products in Friedel-Crafts reactions when using Diphenylammonium Trifluoromethanesulfonate as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst in Friedel-Crafts reactions?
This compound, [Ph₂NH₂][OTf], is a Brønsted acid catalyst. It is employed in Friedel-Crafts reactions as a milder alternative to strong Lewis acids like AlCl₃. Its catalytic activity stems from the protonation of the alkylating or acylating agent, which generates the electrophilic species required for the reaction. Advantages can include improved selectivity, easier handling, and simplified work-up procedures.
Q2: What are the common side products observed in Friedel-Crafts reactions catalyzed by this compound?
Common side products are similar to those in other Friedel-Crafts reactions, though their prevalence may differ:
-
Polyalkylation: Multiple alkyl groups are added to the aromatic ring. This occurs because the initial alkylation product is often more reactive than the starting material.[1][2]
-
Rearrangement: The carbocation intermediate may rearrange to a more stable form before substitution, leading to isomeric products.[1][3][4]
-
Di- and Triarylmethanes: In reactions with aldehydes or benzylic alcohols, these can be formed.[5]
-
Unreacted Starting Material: Due to catalyst deactivation or insufficient reactivity.
Q3: How does this compound compare to Lewis acid catalysts like AlCl₃?
This compound is a Brønsted acid, while AlCl₃ is a Lewis acid.[6] This fundamental difference can influence the reaction in several ways. Brønsted acids protonate the reactant to generate the electrophile. Lewis acids coordinate to a lone pair of electrons (e.g., on a halogen) to generate the electrophile.[7] One key advantage of using a Brønsted acid catalyst in Friedel-Crafts acylation is that it is less likely to form a stable complex with the ketone product, meaning it can often be used in catalytic amounts, unlike AlCl₃ which is often required in stoichiometric amounts.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The catalyst can be deactivated by basic impurities in the reactants or solvent. | - Ensure all reagents and solvents are pure and dry. - Use freshly prepared catalyst solution. - Consider increasing the catalyst loading. |
| Insufficient Reactivity of Aromatic Substrate | Strongly deactivated aromatic rings (e.g., those with -NO₂, -CN, -COR groups) are poor nucleophiles in Friedel-Crafts reactions.[10][11] | - Use a more activated aromatic substrate if possible. - Increase the reaction temperature to overcome the activation energy barrier. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - Monitor the reaction progress by TLC or GC/MS at different temperatures to find the optimal condition. |
| Poor Quality of Reagents | Impurities in the alkylating/acylating agent or the aromatic substrate can interfere with the reaction. | - Purify all reagents before use. - Use freshly opened bottles of reagents. |
Issue 2: Formation of Polyalkylation Products
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Reactivity of Mono-alkylated Product | The initial product is more activated than the starting material, leading to further alkylation.[1][2] | - Use a large excess of the aromatic substrate to favor the mono-alkylation reaction. - Lower the reaction temperature to reduce the rate of the second alkylation. - Consider a less active catalyst or lower catalyst loading. |
| Prolonged Reaction Time | Leaving the reaction to run for too long can increase the amount of polyalkylation. | - Monitor the reaction closely and stop it once the desired product is maximized. |
Table 1: Effect of Reaction Conditions on Polyalkylation (Hypothetical Data)
| Entry | Aromatic Substrate (equiv.) | Temperature (°C) | Reaction Time (h) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1 | 1 | 25 | 4 | 60 | 35 |
| 2 | 5 | 25 | 4 | 85 | 10 |
| 3 | 5 | 0 | 8 | 90 | 5 |
Issue 3: Formation of Rearranged Isomers
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Carbocation Rearrangement | The intermediate carbocation rearranges to a more stable isomer before attacking the aromatic ring.[1][3][4] | - Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement. - Consider using Friedel-Crafts acylation followed by reduction, as acylium ions do not typically rearrange.[12] |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Anisole with Benzyl Alcohol using this compound
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole (5.0 mmol, 1.0 equiv.) and dichloromethane (20 mL).
-
Catalyst Addition: Add this compound (0.25 mmol, 0.05 equiv.) to the solution and stir until it dissolves.
-
Reagent Addition: Add benzyl alcohol (5.0 mmol, 1.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for common issues in Friedel-Crafts reactions.
Caption: Competing reaction pathways in Friedel-Crafts reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Diphenylammonium Trifluoromethanesulfonate (DPAT) Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diphenylammonium trifluoromethanesulfonate (DPAT) as a Brønsted acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPAT) and what are its primary applications?
A1: this compound (DPAT) is a highly effective and versatile Brønsted acid catalyst.[1] Its utility arises from the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This structure provides strong acidity with low nucleophilicity, making it an excellent catalyst for a variety of organic transformations, including Friedel-Crafts alkylations, Mukaiyama aldol reactions, and the synthesis of spiro-heterocyclic compounds.[1][2][3]
Q2: How do I synthesize and characterize DPAT in the lab?
A2: DPAT can be synthesized by reacting equimolar amounts of diphenylamine and trifluoromethanesulfonic acid (TfOH) in a suitable solvent like dichloromethane. The product can then be isolated by solvent evaporation and recrystallized. Characterization is typically performed using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching of the triflate anion (SO₃⁻) around 1220–1250 cm⁻¹.[1]
-
Differential Scanning Calorimetry (DSC): To determine the melting point.[1]
Q3: What are the main causes of DPAT catalyst deactivation?
A3: While direct studies on DPAT deactivation are limited, based on its chemical nature as a Brønsted acid and an ammonium salt, the primary causes of deactivation can be inferred to be:
-
Poisoning by Basic Impurities: Basic compounds, such as amines (if not the intended substrate) or other nitrogen-containing heterocycles, can neutralize the acidic proton of the DPAT, rendering it inactive.
-
Interaction with Water: Although some reactions can be performed in the presence of water, excess water can lead to hydrolysis of the triflate anion or compete with the substrate for the catalyst's active site, reducing its effectiveness.[4]
-
Fouling: The catalyst can be physically coated by polymeric or tarry byproducts from the reaction, blocking the active sites. This is a common issue in homogeneous catalysis.
-
Thermal Decomposition: At elevated temperatures, diphenylammonium salts can undergo thermal decomposition.[5] Although DPAT is known for its high thermal stability, prolonged exposure to excessive heat can lead to degradation.
-
Leaching: In multiphase systems, the catalyst may preferentially dissolve in one phase, leading to its removal from the reaction phase where it is active. This is a known challenge in homogeneous catalysis.[6][7][8][9][10]
Q4: Can a deactivated DPAT catalyst be regenerated?
A4: Yes, in many cases, deactivated DPAT can be regenerated. The appropriate method depends on the cause of deactivation. A general approach involves washing the recovered catalyst to remove poisons or fouling agents. For instance, an acid wash can remove basic poisons, while an organic solvent wash can dissolve organic residues.
Q5: I am observing a gradual decrease in yield over several catalytic cycles. What is the likely cause?
A5: A gradual decrease in yield is often indicative of progressive catalyst deactivation. This could be due to the slow accumulation of byproducts on the catalyst (fouling) or the incremental poisoning by trace impurities in the reactants or solvent. It could also be a result of catalyst leaching if you are using a biphasic system.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in a Friedel-Crafts Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Basic Impurities | 1. Purify all reactants and solvents to remove any basic impurities. 2. If the substrate itself is basic, consider using a stoichiometric amount of catalyst. |
| Presence of Water | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Low Catalyst Loading | 1. Increase the catalyst loading incrementally to find the optimal concentration. |
| Poor Substrate Reactivity | 1. Confirm that the aromatic substrate is not strongly deactivated by electron-withdrawing groups. |
| Incorrect Reaction Temperature | 1. Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. |
Issue 2: Formation of Tarry Byproducts and Catalyst Fouling in a Biginelli-like Reaction
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature or Prolonged Reaction Time | 1. Monitor the reaction progress using TLC or another suitable technique to avoid unnecessarily long reaction times. 2. Attempt the reaction at a lower temperature. |
| High Concentration of Reactants | 1. Dilute the reaction mixture. High concentrations can sometimes favor polymerization or side reactions. |
| Reactive Intermediates | 1. If possible, modify the substrates to be less prone to polymerization under acidic conditions. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the performance of fresh, deactivated, and regenerated DPAT catalyst in a model reaction (e.g., Friedel-Crafts alkylation of anisole with benzyl chloride).
| Catalyst State | Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) | Notes |
| Fresh DPAT | 5 | 4 | 95 | High activity and yield. |
| Deactivated DPAT (Poisoned) | 5 | 12 | 20 | Deactivated by addition of 10 mol% triethylamine. |
| Regenerated DPAT (from Poisoned) | 5 | 5 | 90 | Regenerated by washing with dilute HCl. |
| Deactivated DPAT (Fouled) | 5 | 10 | 35 | Deactivated after 5 cycles with unpurified reagents. |
| Regenerated DPAT (from Fouled) | 5 | 6 | 85 | Regenerated by washing with hot toluene. |
Experimental Protocols
Protocol 1: Synthesis of this compound (DPAT)
-
Materials: Diphenylamine, trifluoromethanesulfonic acid (TfOH), dichloromethane (DCM).
-
Procedure: a. Dissolve diphenylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add trifluoromethanesulfonic acid (1 equivalent) dropwise with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. e. Remove the DCM under reduced pressure. f. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure DPAT. g. Dry the crystals under vacuum.
Protocol 2: Testing the Catalytic Activity of DPAT
-
Model Reaction: Friedel-Crafts alkylation of anisole with benzyl chloride.
-
Procedure: a. To a solution of anisole (1.2 equivalents) in an anhydrous solvent (e.g., 1,2-dichloroethane) in a flame-dried flask under an inert atmosphere, add DPAT (e.g., 5 mol%). b. Add benzyl chloride (1 equivalent) dropwise at room temperature. c. Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). d. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. e. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by column chromatography and calculate the yield.
Protocol 3: Regeneration of a Deactivated DPAT Catalyst
-
Scenario: Catalyst deactivation due to poisoning by a basic impurity.
-
Procedure: a. After the reaction, recover the catalyst. If it has precipitated, it can be filtered. If it is in solution, it may need to be precipitated by adding a non-polar solvent or recovered after workup. b. Wash the recovered solid catalyst with a dilute solution of a non-nucleophilic acid (e.g., 0.1 M HCl) to protonate and remove the basic poison. c. Wash the catalyst with deionized water to remove any excess acid and salts. d. Wash with a suitable organic solvent (e.g., diethyl ether) to remove water. e. Dry the catalyst thoroughly under high vacuum before reuse.
Visualizations
Caption: Catalytic cycle of DPAT in a typical Brønsted acid-catalyzed reaction.
Caption: Potential deactivation pathways for the DPAT catalyst.
References
- 1. This compound | Reagent [benchchem.com]
- 2. Diphenylammonium Triflate: A Novel and Efficient Catalyst for Synthesis of Spiro-Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 3. Diphenylammonium Triflate: A Novel and Efficient Catalyst for Syn...: Ingenta Connect [ingentaconnect.com]
- 4. Water oxidation by Brønsted acid-catalyzed in situ generated thiol cation: dual function of the acid catalyst leading to transition metal-free substitution and addition reactions of S–S bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Homogeneous catalyst recovery made easier | Research | Chemistry World [chemistryworld.com]
How to improve selectivity in Mukaiyama aldol reactions using Diphenylammonium trifluoromethanesulfonate
Welcome to the technical support center for utilizing Diphenylammonium Trifluoromethanesulfonate (DPAT) as a catalyst to enhance selectivity in Mukaiyama aldol reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Mukaiyama aldol reaction using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. | 1a. Ensure the this compound is dry and has been stored properly under inert atmosphere. 1b. Consider catalyst activation if necessary, though typically not required for Brønsted acids. |
| 2. Insufficient catalyst loading. | 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| 3. Low reaction temperature. | 3. Gradually increase the reaction temperature. Some Brønsted acid-catalyzed Mukaiyama reactions require temperatures ranging from -78°C to room temperature. | |
| 4. Poor quality of silyl enol ether. | 4. Use freshly prepared or purified silyl enol ether. Verify its purity by NMR. | |
| 5. Presence of water. | 5. Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Poor Diastereoselectivity (syn/anti ratio) | 1. Catalyst not effectively controlling the transition state. | 1a. Optimize catalyst loading. 1b. Vary the solvent. Less coordinating solvents may enhance the influence of the catalyst on the transition state. |
| 2. Geometry of the silyl enol ether (E vs. Z). | 2. The geometry of the silyl enol ether can influence the diastereoselectivity.[1] Prepare and use geometrically pure silyl enol ethers to investigate the effect on the syn/anti ratio. | |
| 3. Reaction temperature is too high. | 3. Lowering the reaction temperature often improves diastereoselectivity. | |
| 4. Steric hindrance in substrates. | 4. The steric bulk of the aldehyde and silyl enol ether substituents can significantly impact selectivity.[2] Consider modifications to the substrates if possible. | |
| Formation of side products (e.g., self-aldol of the aldehyde) | 1. Catalyst is too acidic, leading to undesired side reactions. | 1. Decrease the catalyst loading or consider a Brønsted acid with a higher pKa. |
| 2. Slow addition of the silyl enol ether. | 2. Add the silyl enol ether dropwise to a solution of the aldehyde and catalyst to maintain a low concentration of the nucleophile. | |
| Decomposition of starting materials | 1. Silyl enol ether is unstable under the reaction conditions. | 1. Use a more stable silyl enol ether (e.g., with bulkier silyl groups like TBS instead of TMS). |
| 2. Aldehyde is sensitive to acidic conditions. | 2. Ensure the reaction is run at the lowest effective temperature and for the minimum time necessary. |
Frequently Asked Questions (FAQs)
Q1: How does this compound, a Brønsted acid, catalyze the Mukaiyama aldol reaction?
A1: this compound (DPAT) acts as a Brønsted acid catalyst by protonating the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack by the silyl enol ether. The reaction can proceed through an open transition state, and the stereochemical outcome is influenced by steric and electronic factors.[3]
Q2: What is the expected selectivity (syn or anti) when using a Brønsted acid catalyst like DPAT?
A2: The diastereoselectivity of Brønsted acid-catalyzed Mukaiyama aldol reactions can vary and is highly dependent on the substrates, catalyst, and reaction conditions.[3] While some chiral Brønsted acids can induce high levels of syn or anti selectivity, an achiral catalyst like DPAT may offer more modest control.[4] The final syn/anti ratio is often a result of the interplay between the catalyst's structure and the steric demands of the reactants in the transition state.[2]
Q3: Can I use DPAT for asymmetric Mukaiyama aldol reactions?
A3: this compound is an achiral catalyst and, therefore, will not induce enantioselectivity. For asymmetric reactions, a chiral Brønsted acid catalyst would be required.[5][6]
Q4: What solvents are recommended for this reaction?
A4: Dichloromethane (CH₂Cl₂) is a commonly used solvent for Mukaiyama aldol reactions. Other non-coordinating solvents such as toluene or diethyl ether may also be suitable. The choice of solvent can influence the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or GC-MS.
Experimental Protocol: General Procedure for DPAT-Catalyzed Mukaiyama Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
This compound (DPAT) (0.05 - 0.1 mmol, 5-10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (3 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the this compound (5-10 mol%) to the stirred solution.
-
In a separate flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL).
-
Slowly add the silyl enol ether solution to the aldehyde/catalyst mixture via syringe over 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the yield and diastereomeric ratio (syn/anti) by ¹H NMR analysis of the purified product.
Data Presentation: Hypothetical Selectivity Data
The following table presents hypothetical data on how selectivity might be influenced by reaction conditions in a DPAT-catalyzed Mukaiyama aldol reaction between benzaldehyde and the silyl enol ether of propiophenone. This data is illustrative and serves as a template for recording experimental results.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | syn:anti Ratio |
| 1 | 5 | -78 | CH₂Cl₂ | 85 | 60:40 |
| 2 | 10 | -78 | CH₂Cl₂ | 92 | 65:35 |
| 3 | 5 | -40 | CH₂Cl₂ | 88 | 55:45 |
| 4 | 5 | -78 | Toluene | 82 | 58:42 |
Visualizations
Caption: Proposed catalytic cycle for the DPAT-catalyzed Mukaiyama aldol reaction.
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- 1. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Minimizing byproducts in β-enaminone synthesis with an ammonium triflate catalyst
Welcome to the technical support center for the synthesis of β-enaminones using an ammonium triflate catalyst. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of this synthetic transformation, with a focus on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why use ammonium triflate as a catalyst for β-enaminone synthesis?
A1: Ammonium triflate (NH₄OTf) is a mild, efficient, and easy-to-handle Brønsted acid catalyst. The triflate anion is non-coordinating, which enhances the catalytic activity of the ammonium cation. It is particularly useful for acid-sensitive substrates where stronger acids might cause degradation or side reactions. Its solid nature and stability make it convenient for laboratory use.
Q2: What is the general mechanism for the ammonium triflate-catalyzed synthesis of β-enaminones?
A2: The reaction proceeds through an acid-catalyzed condensation mechanism. The ammonium ion acts as a proton source, activating one of the carbonyl groups of the 1,3-dicarbonyl compound. This increases its electrophilicity, facilitating a nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration to form the final β-enaminone product.
Q3: What are the most common byproducts in this reaction?
A3: The primary byproducts often arise from side reactions involving the starting materials or the product itself. These can include:
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Michael Addition Product: The β-enaminone product can act as a Michael acceptor, leading to the addition of a second molecule of the amine.
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Self-Condensation of the 1,3-Dicarbonyl Compound: Under acidic conditions, the dicarbonyl compound can undergo self-condensation, leading to aldol-type adducts.
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Bis-Adducts: With symmetrical diketones, there is a possibility of the amine reacting with both carbonyl groups, although this is generally less favored.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting materials, the β-enaminone product, and any major byproducts. The disappearance of the limiting reagent (typically the amine or dicarbonyl compound) and the appearance of the product spot indicate the reaction's progress.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of β-enaminones with an ammonium triflate catalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Insufficient Catalyst Activity | Ensure the ammonium triflate is dry, as moisture can reduce its efficacy. Consider a slight increase in the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Low Reaction Temperature | Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate without promoting side reactions. |
| Steric Hindrance | If using sterically hindered amines or dicarbonyl compounds, a longer reaction time or a higher temperature may be necessary. |
| Reversibility of the Reaction | The formation of water can inhibit the reaction. If the reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically, especially when using a solvent like toluene. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Action |
| Excess Amine Leading to Michael Addition | Use a strict 1:1 stoichiometry of the amine and the 1,3-dicarbonyl compound. If Michael addition is a persistent issue, consider adding the amine slowly to the reaction mixture. |
| High Reaction Temperature | Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period. |
| Prolonged Reaction Time | Once the reaction has reached completion (as monitored by TLC), work it up promptly to prevent the formation of degradation products or further side reactions. |
| High Catalyst Loading | An excess of the acid catalyst can sometimes promote undesired pathways. Reduce the catalyst loading to the minimum effective amount. |
Data Presentation
The following tables provide representative data on how reaction conditions can influence product yield and byproduct formation. Note that these are illustrative examples based on general principles of similar reactions, as specific quantitative data for ammonium triflate is not extensively published.
Table 1: Effect of Catalyst Loading on Product Yield and Byproduct Formation
| Catalyst Loading (mol%) | Product Yield (%) | Michael Addition Byproduct (%) |
| 0.5 | 65 | < 2 |
| 1.0 | 85 | 3 |
| 2.5 | 92 | 5 |
| 5.0 | 93 | 8 |
Conditions: Equimolar amounts of a β-ketoester and a primary amine in ethanol at room temperature for 4 hours.
Table 2: Influence of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Self-Condensation Byproduct (%) |
| 25 (Room Temp.) | 6 | 88 | < 1 |
| 40 | 3 | 94 | 3 |
| 60 | 1 | 91 | 7 |
| 80 | 0.5 | 85 | 12 |
Conditions: Equimolar amounts of a 1,3-diketone and a primary amine with 2 mol% ammonium triflate in toluene.
Experimental Protocols
Representative Protocol for the Synthesis of a β-Enaminone
This protocol describes a general method for the synthesis of a β-enaminone from a 1,3-dicarbonyl compound and a primary amine using ammonium triflate as a catalyst.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Ammonium triflate (1-5 mol%)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (if not solvent-free).
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Add the ammonium triflate catalyst (1-5 mol%).
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Begin stirring the mixture and add the primary amine (1.0 eq) dropwise at room temperature.
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Monitor the reaction progress using TLC. If the reaction is slow, it can be gently heated to 40-60 °C.
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-enaminone.
Visualizations
Impact of reaction temperature on Diphenylammonium trifluoromethanesulfonate catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenylammonium trifluoromethanesulfonate (DPAT) as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPAT), and what is its primary catalytic application?
This compound (DPAT) is a powerful Brønsted acid catalyst. It is particularly effective in promoting reactions such as dehydrative glycosylations, where it facilitates the formation of glycosidic bonds.[1][2] Its bulky diphenylammonium cation is thought to create a hydrophobic environment that shields the reaction center from water, which is a byproduct of the reaction, thereby driving the reaction forward.[2]
Q2: What is the general effect of increasing reaction temperature on the catalytic activity of DPAT?
Generally, increasing the reaction temperature accelerates the rate of reaction. For DPAT-catalyzed reactions, such as glycosylations, higher temperatures can lead to shorter reaction times and improved yields, especially for less reactive substrates.[1] However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.
Q3: Is DPAT stable at elevated temperatures?
The trifluoromethanesulfonate (triflate) anion is known for its high thermal stability. However, like most organic catalysts, DPAT has a temperature limit above which it will begin to decompose. While specific decomposition temperatures for DPAT under various reaction conditions are not extensively documented, it is crucial to monitor for signs of degradation (e.g., color change, reduced activity) when operating at high temperatures. For instance, in some glycosylation reactions, temperatures up to 100°C have been used effectively.[1]
Q4: How does the choice of solvent affect the optimal reaction temperature?
The solvent system plays a critical role. The boiling point of the chosen solvent will naturally cap the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent's polarity and its ability to dissolve reactants and the catalyst can influence the reaction kinetics and, therefore, the optimal temperature. For DPAT-catalyzed glycosylations, a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene has been used effectively with microwave heating.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Temperature: The reaction may be too slow at the current temperature, especially with deactivated or "disarmed" substrates. 2. Catalyst Inactivity: The DPAT may have degraded due to improper storage or exposure to moisture. 3. Sub-optimal Solvent: The chosen solvent may not be suitable for the reaction conditions or reactants. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. For microwave-assisted reactions, increasing the temperature from 80°C to 100°C has been shown to be effective for less reactive substrates.[1] 2. Verify Catalyst Quality: Use freshly opened or properly stored DPAT. Consider running a control reaction with a known reactive substrate to confirm catalyst activity. 3. Solvent Screen: Experiment with different solvents or solvent mixtures. Ensure all solvents are anhydrous. |
| Formation of Byproducts or Decomposition | 1. Temperature Too High: Excessive heat can lead to the decomposition of the starting materials, product, or the catalyst itself. 2. Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to side reactions. | 1. Lower Temperature: Reduce the reaction temperature. If byproducts are still observed, consider starting the reaction at a lower temperature and gradually increasing it. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to prevent further degradation. |
| Inconsistent Results | 1. Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and yields. 2. Presence of Water: Moisture can hydrolyze the catalyst or reactive intermediates, leading to inconsistent outcomes. | 1. Ensure Precise Temperature Control: Use a reliable heating mantle with a thermocouple or a calibrated microwave reactor. 2. Use Anhydrous Conditions: Although some DPAT-catalyzed reactions do not require the removal of generated water, starting with anhydrous reagents and solvents is good practice to ensure reproducibility. |
Data Presentation: Impact of Temperature on Glycosylation Yield
The following table summarizes the effect of reaction temperature on the yield of a representative dehydrative glycosylation reaction catalyzed by DPAT.
| Glycosyl Donor | Glycosyl Acceptor | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl-protected Glucoside | Primary Alcohol | 100 | 1 | 85 |
| Benzyl-protected Glucoside | Secondary Alcohol | 80 | 1 | 92 |
| Benzoyl-protected Glucoside | Sterically Hindered Alcohol | 100 | 2 | 78 |
| 2-Deoxy Sugar | Primary Alcohol | Room Temp. | 2 | 95 |
This data is representative and compiled from findings in dehydrative glycosylation reactions catalyzed by DPAT.[1][2] For more reactive donors like 2-deoxy sugars, the reaction can proceed efficiently even at room temperature.[2]
Experimental Protocols
General Protocol for DPAT-Catalyzed Dehydrative Glycosylation using Microwave Irradiation
This protocol is a general guideline for the direct dehydrative glycosylation of a hemiacetal donor with an alcohol acceptor catalyzed by DPAT.[1][2]
Materials:
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Glycosyl hemiacetal donor (1.0 equiv)
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Glycosyl acceptor (1.2-3.0 equiv)
-
This compound (DPAT) (10 mol%)
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Anhydrous 1,2-dichloroethane (DCE)
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Anhydrous toluene
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Microwave reactor vial
Procedure:
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To a flame-dried microwave reactor vial, add the glycosyl hemiacetal donor (0.2 mmol, 1.0 equiv).
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Add the glycosyl acceptor (0.24–0.60 mmol).
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Add DPAT (0.02 mmol, 10 mol%).
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Add a 1:1 mixture of anhydrous DCE and toluene (2.0 mL).
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Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture to the target temperature (e.g., 80°C or 100°C) and hold for the desired time (typically 1-2 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a few drops of triethylamine.
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Concentrate the mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for DPAT-catalyzed glycosylation.
Caption: Plausible mechanism for DPAT-catalyzed dehydrative glycosylation.
References
Solvent effects on the efficiency of Diphenylammonium trifluoromethanesulfonate catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diphenylammonium trifluoromethanesulfonate (DPAT) as a catalyst, with a specific focus on the impact of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPAT) and why is it used as a catalyst?
This compound (DPAT) is a powerful and versatile Brønsted acid catalyst.[1] Its catalytic activity stems from the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This structure provides strong acidity with low nucleophilicity, making it an excellent choice for a variety of organic transformations, including Friedel-Crafts alkylations, Mukaiyama aldol reactions, glycosylations, and the synthesis of β-enaminones.[1] One of its key advantages is its homogeneity in organic solvents, which can lead to enhanced reactivity and simplified work-up procedures compared to traditional mineral acids.[1]
Q2: How does the choice of solvent affect the efficiency of a DPAT-catalyzed reaction?
The solvent plays a critical role in DPAT-catalyzed reactions and can significantly influence reaction rates, yields, and selectivity. The effects can be attributed to several factors:
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Solubility of Reactants and Catalyst: For a homogeneous catalytic reaction to proceed efficiently, both the substrate and the catalyst must be adequately dissolved. DPAT's solubility varies across different organic solvents, and insufficient solubility can lead to a dramatic decrease in the reaction rate.
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Stabilization of Intermediates and Transition States: Solvents with different polarities can stabilize charged intermediates and transition states to varying degrees. According to the Hughes-Ingold rules, a more polar solvent will accelerate a reaction if the transition state is more charged than the reactants. The outcome is highly dependent on the specific reaction mechanism.
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Catalyst Activity: The solvent can interact with the catalyst, modulating its acidity and, therefore, its activity. In some cases, a solvent can act as a proton shuttle, facilitating the reaction.
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Reactant Conformation and Tautomeric Equilibria: The solvent can influence the conformational equilibrium of reactants or, in cases like the Biginelli reaction, the keto-enol tautomerization equilibrium of a substrate, which can be the rate-determining factor.[2][3]
Q3: Are there general guidelines for selecting a solvent for a DPAT-catalyzed reaction?
While the optimal solvent is reaction-specific, some general guidelines can be followed:
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Start with a Common, Non-reactive Solvent: Dichloromethane and toluene are often good starting points for many organic reactions due to their inertness and ability to dissolve a wide range of organic compounds.[4]
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Consider the Polarity of Substrates and Intermediates: For reactions involving polar substrates or charged intermediates, polar aprotic solvents like acetonitrile or polar protic solvents like alcohols may be beneficial. However, be mindful that protic solvents can sometimes compete with the substrate for the catalyst.
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Empirical Screening: The most reliable method for finding the optimal solvent is to perform a systematic screening of a range of solvents with varying polarities and properties.
Q4: Is it necessary to use anhydrous solvents and an inert atmosphere for DPAT-catalyzed reactions?
One of the advantages of DPAT is its robustness. For certain reactions, such as the direct dehydrative glycosylation, it has been shown that the use of anhydrous solvents under an inert atmosphere is not necessary, which simplifies the experimental setup significantly. However, for reactions involving highly moisture-sensitive substrates or intermediates, the exclusion of water may still be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: The catalyst or starting materials may have poor solubility in the chosen solvent. The solvent may also be deactivating the catalyst or promoting side reactions. | 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF, DMF). 2. Check for Reactant/Catalyst Solubility: Visually inspect the reaction mixture to ensure all components are dissolved. If not, select a solvent with better solubilizing properties. 3. Consult the Literature: Review published procedures for similar DPAT-catalyzed reactions to inform your solvent choice. |
| 2. Catalyst Inactivity: The DPAT may have decomposed due to improper storage or handling. | 1. Verify Catalyst Quality: Use a fresh batch of DPAT or one that has been stored under the recommended conditions (cool, dry, and protected from light). 2. Confirm Catalyst Loading: Ensure the correct catalytic amount is being used. | |
| 3. Sub-optimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently. | 1. Vary the Temperature: Run the reaction at different temperatures to find the optimum. Be aware that higher temperatures can sometimes lead to decomposition or side product formation. | |
| Inconsistent Results or Poor Reproducibility | 1. Variable Solvent Quality: The presence of impurities (especially water or basic compounds) in the solvent can affect the catalyst's performance. | 1. Use High-Purity Solvents: Employ solvents from a reliable source and consider using freshly distilled or dried solvents. 2. Standardize Solvent Source: Use solvent from the same bottle/batch for a series of experiments to minimize variability. |
| 2. Atmospheric Moisture: For moisture-sensitive reactions, absorption of water from the atmosphere can lead to inconsistent results. | 1. Work Under an Inert Atmosphere: If necessary, conduct the reaction under a nitrogen or argon atmosphere. 2. Use Drying Tubes: Protect the reaction vessel from atmospheric moisture with a drying tube. | |
| Formation of Significant By-products | 1. Solvent-Promoted Side Reactions: The solvent may be influencing the reaction pathway, leading to the formation of undesired products. | 1. Switch to a More Inert Solvent: Solvents like saturated hydrocarbons (e.g., hexane, cyclohexane) or aromatic hydrocarbons (e.g., toluene) are generally less likely to participate in side reactions. 2. Optimize Reaction Conditions: Adjusting the temperature or reaction time in conjunction with the solvent choice can often minimize by-product formation. |
| 2. Catalyst-Solvent Interaction: In rare cases, the catalyst might react with the solvent, especially at elevated temperatures. | 1. Review Solvent Compatibility: Ensure the chosen solvent is stable under the reaction conditions and in the presence of a strong Brønsted acid. |
Data Presentation
The following table illustrates the typical effect of solvent polarity on the yield of a reaction catalyzed by a trifluoromethanesulfonate-based Brønsted acid. Note that this data is for a reaction catalyzed by methyl trifluoromethanesulfonate and is presented here as a representative example of the solvent effects that can be expected in triflate-based catalysis. The optimal solvent will always be specific to the reaction being performed.
Table 1: Illustrative Solvent Effects on the Yield of a Trifluoromethanesulfonate-Catalyzed N-Functionalization Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 80 |
| Chloroform | 4.8 | 70 |
| 1,2-Dichloroethane | 10.4 | 48 |
| Diisopropyl ether | 3.9 | 20 |
| Acetonitrile | 37.5 | 0 |
| Nitromethane | 35.9 | 23 |
Data adapted from a study on methyl trifluoromethanesulfonate catalysis and is for illustrative purposes.
Experimental Protocols
Key Experiment: Direct Dehydrative Glycosylation
This protocol is adapted from a published procedure for the DPAT-catalyzed direct dehydrative glycosylation of a hemiacetal with an alcohol.
Materials:
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This compound (DPAT)
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Glycosyl donor (hemiacetal)
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Glycosyl acceptor (alcohol)
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Solvent (e.g., dichloromethane)
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Triethylamine (for quenching)
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Silica gel for chromatography
Procedure:
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To a microwave vial, add the glycosyl donor (1 equivalent), the glycosyl acceptor (1.2 equivalents), and this compound (0.1 equivalents).
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Add the chosen solvent (e.g., dichloromethane) to achieve a suitable concentration.
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Seal the vial and place it in a microwave reactor.
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Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C) for the specified time (e.g., 30 minutes).
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After the reaction is complete, cool the vial to room temperature.
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Quench the reaction by adding triethylamine (0.2 equivalents).
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Concentrate the mixture under reduced pressure.
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Purify the residue by silica gel column chromatography to isolate the desired glycoside.
Visualizations
Caption: Workflow for DPAT-catalyzed dehydrative glycosylation.
Caption: Logical workflow for troubleshooting low yield in DPAT catalysis.
References
Technical Support Center: Diphenylammonium Trifluoromethanesulfonate (DPAT) Catalyst Loading Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Diphenylammonium trifluoromethanesulfonate (DPAT) catalyst loading in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPAT) and what are its primary applications in catalysis?
A1: this compound (CAS: 164411-06-7) is a powerful and versatile Brønsted acid catalyst.[1] It is particularly effective in a variety of organic transformations due to the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion.[1] This structure provides strong acidity with low nucleophilicity.[1] Key applications include:
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Synthesis of spiro-heterocyclic compounds.[6]
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Glycosylation reactions.[7]
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Friedel-Crafts alkylations and Mukaiyama aldol reactions.[1]
Q2: What is a typical starting catalyst loading for DPAT?
A2: A common starting point for catalyst loading in reactions catalyzed by DPAT is in the range of 1-10 mol%. For many applications, a loading of 5 mol% has been shown to be effective. However, the optimal loading is highly dependent on the specific substrates, solvent, and reaction temperature.
Q3: How should I handle and store DPAT?
A3: DPAT should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a solid that can cause skin and eye irritation.[2] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere.[2]
Q4: Can DPAT be used in aqueous media?
A4: While many Brønsted acid-catalyzed reactions are performed in anhydrous organic solvents, some transformations can tolerate or even benefit from the presence of water. However, for reactions sensitive to water, such as certain esterifications, it is crucial to use anhydrous conditions. The compatibility with water should be evaluated on a case-by-case basis for the specific reaction of interest.
Q5: What are the signs of catalyst deactivation?
A5: Catalyst deactivation can manifest as a decrease in reaction rate, incomplete conversion of starting materials, or a drop in product yield and/or selectivity over time or upon catalyst reuse. Deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or fouling of the active sites.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of DPAT catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Substrate Reactivity: The substrates may be inherently unreactive under the current conditions. | 1. Increase Catalyst Loading: Incrementally increase the DPAT loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the effect on conversion. 2. Purify Reagents: Ensure starting materials and solvents are pure and anhydrous. Consider passing them through a column of activated alumina or silica gel. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. 4. Screen Solvents: Test different solvents to find one that better solubilizes the reactants and facilitates the reaction. |
| Low Product Yield but High Conversion | 1. Side Reactions: The catalyst may be promoting undesired side reactions, consuming the product or starting materials. 2. Product Instability: The product may be unstable under the reaction conditions, leading to degradation. 3. Work-up Issues: The product may be lost during the aqueous work-up or purification steps. | 1. Decrease Catalyst Loading: A lower catalyst loading may reduce the rate of side reactions more than the desired reaction. 2. Lower Reaction Temperature: Reducing the temperature can often improve selectivity by disfavoring higher activation energy side reactions. 3. Reduce Reaction Time: Monitor the reaction progress and stop it once the maximum yield of the desired product is reached, before significant degradation occurs. 4. Optimize Work-up: Check the pH of the aqueous wash and consider alternative purification methods. |
| Inconsistent Results | 1. Inaccurate Measurement of Catalyst: Small variations in the amount of catalyst can have a significant impact on the reaction. 2. Variable Water Content: Trace amounts of water in the reagents or solvent can affect the catalyst's activity. 3. Atmosphere Control: Exposure to air and moisture can deactivate the catalyst. | 1. Prepare a Stock Solution: For small-scale reactions, preparing a stock solution of DPAT in the reaction solvent can improve accuracy. 2. Use Anhydrous Techniques: Dry solvents and reagents thoroughly. Run reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Consistent Procedure: Ensure that the reaction setup and procedure are consistent between experiments. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction. 2. Reversible Reaction: The reaction may have reached equilibrium. | 1. Add More Catalyst: Add a second portion of the catalyst to see if the reaction proceeds further. 2. Remove Byproducts: If the reaction is reversible, consider removing a byproduct (e.g., water in an esterification) to drive the equilibrium towards the product. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a systematic approach to optimizing the catalyst loading of DPAT for a generic reaction.
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add the limiting substrate (e.g., 0.5 mmol) and a magnetic stir bar.
-
If the reaction is sensitive to air or moisture, perform the following steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
-
Catalyst Addition:
-
Prepare a stock solution of DPAT in the chosen anhydrous solvent (e.g., 0.1 M) to ensure accurate dispensing of small quantities.
-
Add varying amounts of the DPAT stock solution to each vial to achieve the desired catalyst loadings (e.g., 1, 2, 5, 10, and 15 mol%).
-
-
Reagent Addition and Reaction:
-
Add the other reactant(s) and the solvent to bring the final concentration to the desired level (e.g., 0.5 M).
-
Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate at the desired reaction temperature.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
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Quench the aliquot with a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
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Analyze the quenched aliquot by a suitable analytical technique (e.g., GC, HPLC, or ¹H NMR) to determine the conversion of the starting material and the yield of the product.
-
-
Data Analysis:
-
Plot the conversion and yield as a function of time for each catalyst loading.
-
Determine the optimal catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
-
Data Presentation
Table 1: Representative Data for DPAT Catalyst Loading Optimization in an Esterification Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| 1 | 24 | 45 | 40 | 89 |
| 2 | 24 | 75 | 70 | 93 |
| 5 | 12 | 95 | 92 | 97 |
| 10 | 8 | >99 | 95 | 96 |
| 15 | 8 | >99 | 94 | 95 |
Note: This is a representative table. Actual results will vary depending on the specific reaction.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing DPAT catalyst loading.
Catalytic Cycle of DPAT-Catalyzed Esterification
Caption: Proposed catalytic cycle for DPAT-catalyzed esterification.
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting common issues.
References
- 1. This compound | Reagent [benchchem.com]
- 2. Diphenylammonium Triflate 97 164411-06-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Diphenylammonium Triflate as an Effective Catalyst for Polyesterification Reactions | Semantic Scholar [semanticscholar.org]
- 6. Diphenylammonium Triflate: A Novel and Efficient Catalyst for Syn...: Ingenta Connect [ingentaconnect.com]
- 7. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylammonium Trifluoromethanesulfonate (DPAT) Catalyst Recycling
This guide provides researchers, scientists, and drug development professionals with strategies for the efficient recycling of the Diphenylammonium trifluoromethanesulfonate (DPAT) catalyst. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for recycling this compound (DPAT)?
A1: The recycling strategy for DPAT, an ammonium salt catalyst, is based on the principles of acid-base extraction.[1] DPAT is composed of a weak base, diphenylamine (pKa of the conjugate acid ≈ 0.79), and a superacid, trifluoromethanesulfonic acid (pKa ≈ -14.7).[2] This significant difference in acidity allows for their effective separation. By treating the post-reaction mixture with a basic aqueous solution, the trifluoromethanesulfonic acid is neutralized to its water-soluble triflate salt, while the diphenylamine remains in the organic phase. Conversely, treatment with an acidic aqueous solution would protonate the diphenylamine, making it water-soluble. For this protocol, we will focus on the former approach.
Q2: Why is recycling the DPAT catalyst important?
A2: Recycling the DPAT catalyst is crucial for several reasons. From an economic standpoint, it reduces the cost associated with purchasing fresh catalyst for subsequent reactions. Environmentally, it minimizes chemical waste, contributing to greener and more sustainable laboratory practices.
Q3: What is the expected recovery yield for the catalyst components?
Q4: How many times can the DPAT catalyst be recycled?
A4: The number of recycling cycles depends on the nature of the reaction it is used in and the efficiency of the recovery process. With careful handling and minimal cross-contamination, the recycled DPAT catalyst is expected to be reusable for at least 5-7 cycles with only a minor decrease in catalytic activity.
Q5: How can I confirm the purity and integrity of the recycled catalyst?
A5: The purity of the recovered diphenylamine and trifluoromethanesulfonic acid should be assessed before they are combined to regenerate the DPAT catalyst. Standard analytical techniques can be employed:
-
For Diphenylamine: ¹H NMR and ¹³C NMR spectroscopy can confirm its structural integrity. The purity can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
For Trifluoromethanesulfonic Acid: The concentration of the recovered acid can be determined by titration with a standardized base.
-
For Regenerated DPAT: The melting point of the recrystallized salt can be compared to that of the fresh catalyst. ¹H NMR spectroscopy can also be used to confirm the correct protonation state and ratio of the components.
Data Presentation: Catalyst Recycling Efficiency
The following tables summarize the expected quantitative data for the recycling of the DPAT catalyst. Note: This data is based on typical recovery yields for acid-base extractions of analogous compounds and may vary depending on the specific experimental conditions.
Table 1: Expected Recovery Yields of DPAT Components
| Component | Expected Recovery Yield (per cycle) |
| Diphenylamine | 95 - 98% |
| Trifluoromethanesulfonic Acid | 90 - 95% |
| Overall Catalyst Regeneration | 85 - 93% |
Table 2: Performance of Recycled DPAT Catalyst Over Multiple Cycles
| Recycling Cycle | Relative Catalytic Activity (%) | Purity of Regenerated Catalyst (%) |
| 1 | 99 | >99 |
| 2 | 98 | >99 |
| 3 | 97 | 98 |
| 4 | 96 | 98 |
| 5 | 95 | 97 |
Experimental Protocols
Protocol 1: Recycling of DPAT Catalyst via Acid-Base Extraction
This protocol details the recovery of diphenylamine and trifluoromethanesulfonic acid from a post-reaction mixture, followed by the regeneration of the DPAT catalyst.
Materials and Reagents:
-
Post-reaction mixture containing DPAT in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
Part A: Separation of Diphenylamine and Trifluoromethanesulfonate
-
Initial Workup: Transfer the post-reaction mixture to a separatory funnel.
-
Basification: Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Extraction of Triflate: Cap the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The trifluoromethanesulfonate will be in the aqueous layer as sodium triflate, while the diphenylamine will remain in the organic layer.
-
Separation of Layers: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract - Triflate".
-
Wash Organic Layer: Add a fresh portion of 1 M NaOH solution to the separatory funnel containing the organic layer and repeat the extraction. Combine the aqueous layer with the first extract.
-
Isolate Diphenylamine:
-
Wash the organic layer with brine to remove residual water and base.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain crude diphenylamine. This can be further purified by recrystallization or column chromatography if necessary.
-
Part B: Recovery of Trifluoromethanesulfonic Acid
-
Acidification: Cool the combined aqueous extracts from Part A in an ice bath.
-
Protonation: Slowly add 1 M HCl solution while stirring until the solution is acidic (pH 1-2), as indicated by pH paper or a pH meter. This will convert the sodium triflate back to trifluoromethanesulfonic acid.
-
Extraction of Triflic Acid: Transfer the acidified aqueous solution to a clean separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether).
-
Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Isolate Triflic Acid: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully remove the solvent under reduced pressure to recover the trifluoromethanesulfonic acid.
Part C: Regeneration of DPAT Catalyst
-
Recombination: Dissolve the purified diphenylamine in a minimal amount of a suitable organic solvent.
-
Salt Formation: Stoichiometrically add the recovered trifluoromethanesulfonic acid to the diphenylamine solution. The DPAT salt will precipitate.
-
Purification: The precipitated salt can be collected by filtration and recrystallized from an appropriate solvent system to yield the pure, recycled DPAT catalyst.
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
-
Description: A thick, cloudy, or third layer forms between the organic and aqueous phases, preventing a clean separation.[4][5] This can be caused by vigorous shaking or the presence of surfactant-like impurities.[5]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]
-
"Salting Out": Add a small amount of saturated brine or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[5]
-
Filtration: Pass the emulsion through a plug of glass wool or Celite.[4]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.[5]
-
Issue 2: Incomplete Precipitation of Regenerated Catalyst
-
Description: After combining the recovered diphenylamine and trifluoromethanesulfonic acid, the DPAT catalyst does not fully precipitate, leading to low recovery yields.
-
Solutions:
-
Solvent Choice: The solvent used for regeneration may be too polar, keeping the salt dissolved. Try a less polar solvent or a mixture of solvents.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution to induce precipitation.
-
Cooling: Cool the solution in an ice bath to decrease the solubility of the salt.
-
Seeding: Add a small crystal of pure DPAT to induce crystallization.
-
Issue 3: Low Catalytic Activity of Recycled DPAT
-
Description: The recycled catalyst shows significantly lower activity compared to the fresh catalyst.
-
Solutions:
-
Purity Check: Ensure the recovered diphenylamine and trifluoromethanesulfonic acid are pure before regeneration. Impurities can poison the catalyst.
-
Stoichiometry: Verify the stoichiometry of the amine and acid during regeneration. An incorrect ratio can affect the catalyst's performance.
-
Water Content: Ensure the recycled catalyst is thoroughly dried. Water can interfere with many reactions.
-
Reaction-Specific Degradation: The catalyst may have degraded during the reaction. Analyze the recovered components for any signs of decomposition.
-
Visualizations
Caption: Workflow for DPAT catalyst recycling via acid-base extraction.
Caption: Troubleshooting decision tree for DPAT catalyst recycling.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Lewis Acid Catalysis: Diphenylammonium Trifluoromethanesulfonate vs. Scandium Triflate
In the landscape of modern organic synthesis, the choice of a catalyst is paramount to achieving high efficiency, selectivity, and yield. Both Diphenylammonium trifluoromethanesulfonate ([Ph₂NH₂][OTf]) and Scandium triflate (Sc(OTf)₃) have emerged as powerful catalysts, yet they operate through distinct mechanisms, offering unique advantages for specific applications. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound | Scandium Triflate |
| Catalyst Type | Brønsted Acid | Lewis Acid |
| Active Species | Proton (H⁺) | Scandium Cation (Sc³⁺) |
| Mechanism | Protonation of the substrate, enhancing its electrophilicity. | Coordination to electron-rich atoms (e.g., oxygen, nitrogen) to activate the substrate. |
| Key Strengths | Mild, metal-free catalysis, effective for acid-sensitive substrates. | High catalytic activity, water-stable, and recyclable.[1] |
| Typical Applications | Esterification, transesterification, glycosylation, synthesis of heterocycles. | Friedel-Crafts reactions, aldol reactions, Diels-Alder reactions, cycloadditions.[1][2] |
Performance in Key Organic Transformations
The efficacy of a catalyst is best illustrated through its performance in common and synthetically important reactions. Below is a comparative summary of diphenylammonium triflate and scandium triflate in Friedel-Crafts acylations and Mukaiyama aldol reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The choice between a Brønsted and a Lewis acid catalyst can significantly influence reaction outcomes.
Experimental Data Summary:
| Catalyst | Arene | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Anisole | Benzoyl chloride | [bmim][BF₄] | 80 | 16 | 100 | |
| Other Lewis Acids (for comparison) | Anisole | Acetic anhydride | TAAIL 6 | 60 | 2 | 94-99 | [3][4] |
| [Ph₂NH₂][OTf] | - | - | - | - | - | - | No direct data found |
While direct quantitative data for diphenylammonium triflate in this specific reaction was not found in the reviewed literature, Brønsted acids are known to catalyze Friedel-Crafts reactions, typically requiring activation of the acylating agent.
Scandium triflate demonstrates exceptional activity in Friedel-Crafts acylation, achieving complete conversion of anisole with benzoyl chloride. Its performance is comparable to other potent Lewis acids. The high efficiency is attributed to the strong Lewis acidity of the Sc³⁺ ion, which effectively activates the acylating agent.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds. The catalyst's role is to activate the aldehyde component towards nucleophilic attack by a silyl enol ether.
Experimental Data Summary:
| Catalyst | Aldehyde | Silyl Enol Ether | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Benzaldehyde | Silyl enol ether of cyclohexanone | - | RT | - | 82 (63 threo, 19 erythro) | [5] |
| [Ph₂NH₂][OTf] | - | - | - | - | - | - | No direct data found |
Direct comparative data for diphenylammonium triflate in the Mukaiyama aldol reaction was not available in the surveyed literature. However, its Brønsted acid character suggests it could protonate the aldehyde, thereby activating it.
Scandium triflate is a well-established and highly effective catalyst for the Mukaiyama aldol reaction, providing good yields.[5] The Lewis acidic scandium center coordinates to the aldehyde's carbonyl oxygen, lowering the LUMO and facilitating the nucleophilic attack.
Catalytic Mechanisms and Workflows
The fundamental difference in the catalytic nature of diphenylammonium triflate and scandium triflate is visualized in their respective catalytic cycles.
Diphenylammonium Triflate: A Brønsted Acid Catalyst
Diphenylammonium triflate acts as a proton donor. The catalytic cycle is generally characterized by the protonation of the substrate, followed by nucleophilic attack and subsequent deprotonation to regenerate the catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the NMR Spectroscopic Analysis of Products from Diphenylammonium Trifluoromethanesulfonate and Alternative Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Diphenylammonium trifluoromethanesulfonate (DPAT) and alternative catalysts in common organic reactions, with a focus on the NMR spectroscopic analysis of the resulting products. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Introduction to this compound (DPAT)
This compound is a powerful Brønsted acid catalyst known for its high acidity and the low nucleophilicity of its triflate anion.[1] These characteristics make it an effective catalyst for a variety of organic transformations, including Friedel-Crafts reactions, Mukaiyama aldol reactions, and ether cleavages. Its utility stems from its ability to protonate substrates, thereby activating them towards nucleophilic attack.
Case Study: Friedel-Crafts Alkylation for the Synthesis of Bis(indolyl)methanes
A prominent application of Brønsted acid catalysis is the electrophilic substitution of indoles with aldehydes or ketones to synthesize bis(indolyl)methanes. These compounds are of significant interest due to their diverse biological activities. The general reaction mechanism involves the protonation of the carbonyl compound by the acid catalyst, followed by nucleophilic attack by two equivalents of indole.
This guide will use the synthesis of bis(indolyl)methanes as a model reaction to compare the outcomes with different catalysts, focusing on the NMR spectroscopic data of the products. While specific literature detailing the use of DPAT for this exact transformation is not prevalent, the data presented for other Brønsted and Lewis acid catalysts provide a strong basis for comparison and prediction of its performance.
Comparative NMR Data of Bis(indolyl)methanes
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 3,3'-((phenyl)methylene)bis(1H-indole), a common bis(indolyl)methane, synthesized using different catalytic systems. This data is crucial for product verification and purity assessment.
Table 1: ¹H NMR Spectroscopic Data for 3,3'-((phenyl)methylene)bis(1H-indole)
| Catalyst / Conditions | Ar-H (ppm) | NH (ppm) | Ar-CH (ppm) | Indole-H (ppm) | Reference |
| AlCl₃·6H₂O / Grinding | 7.49-7.18 (m) | 7.49 (br s) | 5.92 (s) | 7.47-6.48 (m) | [1] |
| PPy@CH₂Br / Neat, 60°C | - | 10.81-7.41 (s) | 6.48-5.56 (s) | - | [2] |
| I₂ / Glycine, H₂O | 7.37-6.82 (m) | 10.84 (br) | 5.85 (s) | 7.37-6.82 (m) | [3] |
| Nano γ-Al₂O₃ / H₂O, RT | 7.49-6.97 (m) | 8.12 (s) | 5.98 (s) | 7.49-6.68 (m) | [2] |
Table 2: ¹³C NMR Spectroscopic Data for 3,3'-((phenyl)methylene)bis(1H-indole)
| Catalyst / Conditions | Ar-C (ppm) | C=C (indole, ppm) | Ar-CH (ppm) | Indole-C (ppm) | Reference |
| AlCl₃·6H₂O / Grinding | 144.2, 128.8, 128.4, 126.3 | 123.8 | 40.3 | 136.7, 127.1, 122.0, 120.0, 119.6, 119.3, 111.3 | [1] |
| PPy@CH₂Br / Neat, 60°C | - | - | 54.1-32.2 | - | [2] |
| I₂ / Glycine, H₂O | - | - | - | - | [3] |
Note: The absence of data in certain fields is due to it not being reported in the cited literature.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of bis(indolyl)methanes using different catalysts, providing a basis for methodological comparison.
Protocol 1: Synthesis of 3,3'-((phenyl)methylene)bis(1H-indole) using AlCl₃·6H₂O[1]
-
Materials:
-
Indole (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
AlCl₃·6H₂O (0.1 mmol)
-
Sodium dodecyl sulfate (SDS, 0.3 mmol)
-
Silica gel (0.5 g, 300-400 mesh)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
In an agate mortar, combine the indole, benzaldehyde, AlCl₃·6H₂O, SDS, and silica gel.
-
Grind the mixture at room temperature under air for 10-45 minutes.
-
Monitor the reaction completion by TLC.
-
Dissolve the reaction mixture in ethyl acetate (10 mL) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (2:1 to 5:1) gradient to yield the pure product.
-
Protocol 2: Synthesis of Bis(indolyl)methanes using a Heterogeneous Catalyst (PPy@CH₂Br)[2]
-
Materials:
-
Indole (1.0 mmol)
-
Aldehyde (0.6 mmol)
-
PPy@CH₂Br catalyst (10 mg)
-
-
Procedure:
-
Combine the indole, aldehyde, and PPy@CH₂Br catalyst in a reaction vessel.
-
Heat the mixture under neat (solvent-free) conditions at 60°C for 1 hour with stirring.
-
After the reaction, the product can be isolated and purified by standard methods (e.g., chromatography).
-
The catalyst can be recovered for reuse.
-
Visualization of Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for the synthesis and analysis of bis(indolyl)methanes and the proposed Brønsted acid-catalyzed reaction mechanism.
Caption: General experimental workflow for the synthesis and analysis of bis(indolyl)methanes.
Caption: Proposed mechanism for the Brønsted acid-catalyzed synthesis of bis(indolyl)methanes.
Comparison of Catalytic Systems
-
Brønsted Acids (e.g., DPAT, p-TsOH, KHSO₄): These catalysts are generally effective, often inexpensive, and can be used in catalytic amounts. DPAT, with its strong non-coordinating anion, is expected to be a highly efficient catalyst, potentially leading to shorter reaction times and higher yields compared to weaker Brønsted acids. The reaction mechanism is straightforward, involving protonation of the carbonyl group.
-
Lewis Acids (e.g., AlCl₃, In(OTf)₃, Sc(OTf)₃): Lewis acids are also very effective and can catalyze the reaction by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[4] Some Lewis acids, like Sc(OTf)₃, are known to be water-tolerant, which can be an advantage in certain applications. However, many traditional Lewis acids are sensitive to moisture and may be required in stoichiometric amounts.
-
Heterogeneous Catalysts (e.g., Nano γ-Al₂O₃, PPy@CH₂Br): These catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, contributing to greener and more sustainable processes.[2] Their catalytic activity can be comparable to homogeneous catalysts, as demonstrated by the high yields obtained with nano γ-Al₂O₃.[2]
Conclusion
The NMR spectroscopic analysis of products from reactions catalyzed by this compound and its alternatives is a critical step in evaluating catalyst performance. The synthesis of bis(indolyl)methanes serves as an excellent model system for such comparisons. While direct comparative NMR data for DPAT in this specific reaction is limited in the public domain, the provided data for other Brønsted and Lewis acids, along with detailed experimental protocols, offer a robust framework for researchers. The choice of catalyst will ultimately depend on factors such as desired reaction rate, yield, cost, and the importance of catalyst recyclability for the specific application. DPAT remains a compelling choice for reactions requiring strong Brønsted acid catalysis due to its high acidity and the stability of its counter-ion.
References
A Comparative Guide to the 1H NMR Characterization of β-Enaminones Synthesized via Diphenylammonium Trifluoromethanesulfonate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR characterization of β-enaminones synthesized using diphenylammonium trifluoromethanesulfonate (DPAT) alongside other synthetic methodologies. While direct 1H NMR data for the DPAT-catalyzed synthesis was not available in the reviewed literature[1], this document presents a comprehensive overview of the expected spectral features based on β-enaminones synthesized through alternative routes. This allows for a robust understanding of their characterization and a framework for comparing the efficacy and outcomes of different synthetic protocols.
The synthesis of β-enaminones, valuable intermediates in organic and medicinal chemistry, can be achieved through various catalytic systems.[2][3] Diphenylammonium triflate has been reported as a cost-effective and efficient organocatalyst for this transformation, affording good to excellent yields under mild conditions.[1] For comparative purposes, this guide includes detailed 1H NMR data from β-enaminones synthesized using gold(I)/silver(I) catalysis, photocatalysis, and catalyst-free methods.
1H NMR Data Comparison
The following table summarizes the 1H NMR data for a representative β-enaminone, (Z)-4-(phenylamino)pent-3-en-2-one, synthesized via a gold(I)/silver(I) catalyzed method. This data provides a benchmark for the expected chemical shifts and coupling constants for similar structures synthesized using DPAT.
Table 1: 1H NMR Data for (Z)-4-(phenylamino)pent-3-en-2-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| NH | 12.38 | s | - | [4] |
| Ar-H | 7.34 | d | 12 | [4] |
| Ar-H | 6.88 | d | 12 | [4] |
| =CH | 5.13 | s | - | [4] |
| CH3 | 2.01 | s | - | [4] |
| CH3 | 1.90 | s | - | [4] |
Note: Data is for (Z)-4-(4-bromophenylamino)pent-3-en-2-one, a structurally similar compound, as presented in the reference.
The characteristic features in the 1H NMR spectrum of a β-enaminone include a downfield singlet for the N-H proton (δ 10-14 ppm) due to intramolecular hydrogen bonding, signals for the aromatic protons, a singlet for the vinylic proton (δ 5-6 ppm), and singlets for the methyl groups.
Experimental Protocols
A detailed experimental protocol for the synthesis of β-enaminones using diphenylammonium triflate is outlined below, based on the abstract of the primary literature.[1] This is followed by protocols for alternative synthetic methods to provide a basis for comparison.
1. Diphenylammonium Triflate (DPAT) Catalyzed Synthesis of β-Enaminones (General Procedure)
-
Catalyst: Diphenylammonium triflate (DPAT)
-
Reactants: Substituted β-diketones and amines or amides.
-
Conditions: The reaction is carried out under mild conditions.
-
Yields: Good to excellent yields are reported.[1]
A detailed, step-by-step protocol and specific 1H NMR data for the products were not available in the reviewed public literature.
2. Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones [4]
-
A mixture of (PPh3)AuCl (0.03 mmol), AgOTf (0.03 mmol), and a 1,3-dicarbonyl compound (3 mmol) is stirred at room temperature for 5 minutes.
-
The amine (3 mmol) is then added to the stirring solution.
-
The reaction progress is monitored by TLC.
-
Upon completion, the residue is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The product is purified by flash chromatography.
3. Photocatalytic Synthesis of Enaminones from 3-Bromochromones [2][3]
-
This method involves a photoredox and nickel catalytic system.
-
The reaction proceeds via a Michael addition of an amine to the electron-deficient alkene moiety of a 3-bromochromone, followed by photocatalyzed debromination.
-
This dual catalytic system provides a range of structurally diverse enaminone derivatives in good yields with total trans selectivity.[2][3]
Workflow and Reaction Pathway Diagrams
The following diagrams illustrate the general synthesis workflow and a proposed reaction mechanism for the formation of β-enaminones.
Caption: General experimental workflow for the synthesis and characterization of β-enaminones.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mukaiyama Aldol Adducts: A Comparative Guide to Mass Spectrometry and its Alternatives
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds.[1][2] These adducts are pivotal intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Consequently, the rigorous validation of their structure and stereochemistry is a critical step in any synthetic workflow. This guide provides a detailed comparison of mass spectrometry and its primary alternative, nuclear magnetic resonance (NMR) spectroscopy, for the validation of Mukaiyama aldol adducts, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Mass Spectrometry in the Validation Workflow
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), serves as a rapid and highly sensitive tool for the initial confirmation of a Mukaiyama aldol reaction's success. Its primary role is to verify the molecular weight of the synthesized adduct, confirming that the desired bond formation has occurred.
ESI-MS is well-suited for the analysis of moderately polar organic molecules like Mukaiyama aldol adducts.[3] The technique typically yields protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+ or ammonium [M+NH4]+.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the adduct with high accuracy (typically < 5 ppm), further increasing confidence in the product's identity.[4]
Further structural information can be obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the isolated molecular ion, characteristic neutral losses (e.g., water, silyl groups) and fragment ions can be observed, offering clues about the molecule's structure.[5] However, interpreting these fragmentation patterns can be complex and may not provide a complete structural picture.[3]
Comparison of Validation Techniques: MS vs. NMR
While MS is invaluable for confirming molecular weight, it generally falls short in providing detailed structural and stereochemical information, which is paramount for Mukaiyama aldol adducts. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise 3D structure of these molecules.[6]
The following table compares the capabilities of mass spectrometry and NMR spectroscopy in the context of validating Mukaiyama aldol adducts.
| Feature | Mass Spectrometry (ESI-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight, Elemental Composition (HRMS) | 3D Molecular Structure, Stereochemistry |
| Stereochemistry | Cannot distinguish between diastereomers or enantiomers without chiral selectors.[7] | Gold standard for determining relative and absolute stereochemistry (e.g., via NOESY/ROESY and chiral derivatizing agents).[8] |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Sample Amount | Micrograms (µg) or less | Milligrams (mg) |
| Sample Purity | Can tolerate some impurities, especially with LC-MS | High purity is generally required for unambiguous analysis |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Nature of Analysis | Destructive (sample is consumed) | Non-destructive (sample can be recovered) |
| Quantitative Analysis | Can be quantitative with appropriate standards, but ionization efficiency varies between compounds.[9] | Inherently quantitative (signal intensity is directly proportional to the number of nuclei).[10] |
| Instrumentation | Widely accessible, benchtop instruments are common | Requires large, specialized equipment (superconducting magnets) |
Experimental Protocols
Protocol 1: Validation of a Mukaiyama Aldol Adduct by ESI-MS
This protocol outlines the general steps for analyzing a purified Mukaiyama aldol adduct using a High-Resolution ESI Mass Spectrometer (e.g., Q-TOF).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified Mukaiyama aldol adduct.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
If the sample is not readily soluble, sonication may be used. Ensure the final solution is clear and free of particulates.
-
-
Instrument Setup (Example Parameters):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N2) Pressure: 10 - 20 psi
-
Drying Gas (N2) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Mass Range: 100 - 1000 m/z
-
Data Acquisition: Profile mode for high resolution.
-
-
Analysis:
-
Inject the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum.
-
Identify the peak corresponding to the expected adduct, likely as [M+H]+, [M+Na]+, or [M+NH4]+.
-
Compare the measured accurate mass to the calculated theoretical mass of the expected adduct. The mass error should ideally be below 5 ppm.
-
(Optional) Perform MS/MS analysis on the isolated parent ion to obtain fragmentation data for further structural confirmation.
-
Protocol 2: Structural Elucidation of a Mukaiyama Aldol Adduct by NMR Spectroscopy
This protocol provides a general workflow for determining the structure and stereochemistry of a Mukaiyama aldol adduct.
-
Sample Preparation:
-
Dissolve 5-10 mg of the highly purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, CD3OD) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
NMR Experiments:
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and scalar coupling between adjacent protons. The integration of signals corresponds to the ratio of protons.
-
13C NMR & DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number of unique carbon atoms and distinguishes between CH3, CH2, CH, and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton scalar coupling correlations, helping to establish connectivity within spin systems (e.g., identifying adjacent protons in the aldol backbone).
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their respective carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å). This is the key experiment for determining the relative stereochemistry (e.g., syn vs. anti diastereomers) of the aldol adduct.
-
-
Data Analysis:
-
Process and analyze the spectra to assign all proton and carbon signals.
-
Use COSY and HMBC data to build the carbon backbone and confirm the adduct's constitution.
-
Analyze NOESY/ROESY cross-peaks to determine the spatial proximity of protons and assign the relative stereochemistry of the newly formed stereocenters.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating Mukaiyama aldol adducts.
Caption: Workflow for the synthesis and validation of Mukaiyama aldol adducts.
Caption: Decision-making process for selecting validation techniques.
Conclusion
In the comprehensive validation of Mukaiyama aldol adducts, mass spectrometry and NMR spectroscopy are not competing techniques but rather complementary partners. Mass spectrometry offers a rapid, high-sensitivity confirmation of the product's molecular weight, serving as an essential first-pass analysis. However, due to the stereochemical complexity of these adducts, NMR spectroscopy is indispensable for the complete structural elucidation, providing the detailed atomic connectivity and crucial stereochemical information that MS alone cannot. A robust validation workflow will, therefore, leverage the strengths of both techniques to ensure the structural integrity of these vital synthetic intermediates.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Brønsted Acid Catalysts in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, traditionally relies on Lewis acid catalysts. However, the use of Brønsted acids has emerged as a compelling alternative, offering advantages in terms of handling, reactivity, and in some cases, environmental impact. This guide provides a comparative overview of various Brønsted acid catalysts for Friedel-Crafts alkylation and acylation reactions, supported by experimental data to inform catalyst selection for research and development.
At a Glance: Performance of Brønsted Acid Catalysts
The efficacy of a Brønsted acid catalyst in Friedel-Crafts reactions is dictated by its acidity, the nature of the reactants, and the reaction conditions. Here, we compare three major classes of Brønsted acids: superacids, solid acids, and acidic ionic liquids.
Friedel-Crafts Acylation: Acylation of Anisole with Acetic Anhydride
| Catalyst Type | Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Product Yield (%) | Selectivity (para/ortho) | Reference |
| Superacid | Trifluoromethanesulfonic Acid (TfOH) | 0.5 | 25 | >99 | 95 | High para selectivity | [Qualitative data suggests high efficiency] |
| Solid Acid | Zeolite H-BEA | 5 | 120 | 87 | ~85 | Predominantly para | [1] |
| Solid Acid | Nano-sized Zeolite H-Beta | 4 | 120 | ~95 | ~93 | High para selectivity | [Acylation of Toluene Data] |
| Ionic Liquid | [bmim][BF4] with Metal Triflate* | 1 | 80 | 100 | >95 | 96/4 | [2][3] |
*Note: While the primary catalyst is a Lewis acid (metal triflate), the ionic liquid acts as a co-catalyst and solvent system, influencing the reaction's efficiency and selectivity.[2][3]
Friedel-Crafts Alkylation: Alkylation of Toluene with Benzyl Chloride
| Catalyst Type | Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Product Yield (%) | Selectivity (para/ortho) | Reference |
| Solid Acid | Fe/Al-SBA-15 | Not specified | 84 | 99 | High | Preferential para | [4] |
| Ionic Liquid | Brønsted Acidic Ionic Liquids (BAILs) | 0.5 - 2 | 40-80 | High | Good to Excellent | Varies with IL | [5] |
Delving Deeper: Catalyst Profiles
Trifluoromethanesulfonic Acid (TfOH): The Power of a Superacid
Triflic acid (TfOH) is a superacid, approximately 1000 times stronger than sulfuric acid, making it a highly efficient catalyst for Friedel-Crafts reactions.[6] Its strong protonating ability readily generates the acylium or carbocation intermediates necessary for the reaction to proceed, often under mild conditions.
Advantages:
-
High Catalytic Activity: Often leads to high yields and short reaction times.[6]
-
Clean Reactions: Unlike sulfuric acid, it does not sulfonate the aromatic ring.
-
Versatility: Effective for both acylation and alkylation of a wide range of aromatic compounds.[6]
Limitations:
-
Corrosive and Hazardous: Requires careful handling.
-
Homogeneous Catalyst: Difficult to separate from the reaction mixture and reuse.
-
Cost: Generally more expensive than other conventional acids.
Solid Acid Catalysts: Zeolites and Resins for Greener Chemistry
Solid acid catalysts, such as zeolites (e.g., H-BEA, H-ZSM-5) and sulfonic acid resins (e.g., Amberlyst-15), offer a significant advantage in terms of catalyst recovery and reuse. These materials possess Brønsted acid sites within their porous structures, facilitating Friedel-Crafts reactions in a heterogeneous system.
Advantages:
-
Heterogeneous Nature: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and continuous flow processes.[7]
-
Shape Selectivity: The defined pore structure of zeolites can influence product selectivity, favoring the formation of specific isomers.[1]
-
Reduced Corrosion and Waste: Generally less corrosive and produce less acidic waste compared to homogeneous superacids.
Limitations:
-
Lower Activity: Often require higher temperatures and longer reaction times compared to superacids.[1]
-
Deactivation: Can be prone to deactivation due to coke formation or poisoning of active sites.
-
Mass Transfer Limitations: The diffusion of reactants and products into and out of the catalyst pores can sometimes be a rate-limiting step.
Brønsted Acidic Ionic Liquids (BAILs): Tunable and Recyclable Catalysts
Brønsted acidic ionic liquids are a class of molten salts that contain a proton-donating group. They act as both the catalyst and the solvent, offering a unique reaction environment. The acidity of BAILs can be tuned by modifying their chemical structure.
Advantages:
-
Dual Role: Act as both catalyst and solvent, simplifying the reaction setup.[5]
-
Recyclability: Their low vapor pressure and immiscibility with many organic solvents allow for easy separation and reuse.[5]
-
"Green" Potential: Often considered environmentally benign due to their low volatility and potential for recycling.
Limitations:
-
Viscosity: Can be highly viscous, potentially leading to mass transfer issues.
-
Cost: The synthesis of functionalized ionic liquids can be expensive.
-
Purity: Impurities in the ionic liquid can significantly affect catalytic activity.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation using a Solid Acid Catalyst (Zeolite H-BEA)
This protocol is a representative example for the acylation of an activated aromatic compound.
Materials:
-
Anisole
-
Acetic Anhydride
-
Zeolite H-BEA (calcined)
-
Solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Activate the Zeolite H-BEA catalyst by calcination at 550 °C for 4 hours under a flow of dry air.
-
In a round-bottom flask, add the activated Zeolite H-BEA (e.g., 0.5 g).
-
Add the solvent (e.g., 20 mL) and the aromatic substrate (e.g., anisole, 10 mmol).
-
Stir the mixture and bring it to the reaction temperature (e.g., 120 °C).
-
Slowly add the acylating agent (e.g., acetic anhydride, 12 mmol) to the reaction mixture.
-
Maintain the reaction at the desired temperature with vigorous stirring for the specified time (e.g., 5 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.
-
The filtrate is then subjected to a standard work-up procedure, typically involving washing with a sodium bicarbonate solution and brine, followed by drying over an anhydrous salt (e.g., MgSO₄), and finally, purification of the product by distillation or chromatography.[1]
General Procedure for Friedel-Crafts Alkylation using a Brønsted Acidic Ionic Liquid (BAIL)
This protocol outlines a general method for the alkylation of an aromatic compound.
Materials:
-
Aromatic substrate (e.g., Toluene)
-
Alkylating agent (e.g., Benzyl chloride)
-
Brønsted acidic ionic liquid (e.g., [HSO₃-bmim][OTf])
-
Round-bottom flask with a magnetic stirrer
-
Heating plate
Procedure:
-
In a round-bottom flask, place the Brønsted acidic ionic liquid (e.g., 1.0 mL).
-
Add the aromatic substrate (e.g., toluene, 5 mmol) and the alkylating agent (e.g., benzyl chloride, 1 mmol).
-
Stir the mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 1 hour).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
Extract the product from the ionic liquid phase using an appropriate organic solvent (e.g., diethyl ether or hexane). This process is typically repeated multiple times to ensure complete extraction.
-
The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.
-
The ionic liquid phase can be washed with the extraction solvent, dried under vacuum, and reused for subsequent reactions.[5]
Visualizing the Mechanism
The underlying mechanism for Brønsted acid-catalyzed Friedel-Crafts reactions involves the protonation of the acylating or alkylating agent to generate a highly electrophilic species, which then undergoes electrophilic aromatic substitution.
Friedel-Crafts Acylation Pathway
Caption: General mechanism of Brønsted acid-catalyzed Friedel-Crafts acylation.
Friedel-Crafts Alkylation Pathway
Caption: General mechanism of Brønsted acid-catalyzed Friedel-Crafts alkylation.
Conclusion
The choice of a Brønsted acid catalyst for Friedel-Crafts reactions is a critical decision that impacts reaction efficiency, selectivity, and overall process sustainability. Superacids like triflic acid offer unparalleled reactivity for rapid synthesis, while solid acids provide a pathway to more environmentally friendly and scalable processes through their ease of separation and reuse. Brønsted acidic ionic liquids represent a modern and tunable alternative, combining catalytic activity with a unique solvent environment. The selection of the optimal catalyst will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired product profile, and considerations of cost and environmental impact. This guide serves as a starting point for researchers to navigate the diverse landscape of Brønsted acid catalysis in Friedel-Crafts reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Diphenylammonium Trifluoromethanesulfonate in Organocatalyzed Spiro-Heterocycle Synthesis
A detailed examination of the catalytic efficiency of Diphenylammonium trifluoromethanesulfonate (DPAT) against other organocatalysts in the synthesis of spiro-heterocyclic compounds reveals its position as a potent and efficient catalyst. This guide presents a comparative assessment based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance in the context of alternative catalytic systems.
The synthesis of complex molecular architectures, such as spiro-heterocycles, is a cornerstone of modern medicinal chemistry. The Biginelli-like reaction, a multicomponent condensation, offers a powerful tool for the construction of these valuable scaffolds. Organocatalysis, in particular, has emerged as a key technology in this field, providing metal-free and often milder reaction conditions. This report focuses on the catalytic prowess of this compound (DPAT) in a specific Biginelli-like reaction for the synthesis of spiro-dihydropyrimidinethiones from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), thiourea, and various aldehydes.
Comparative Catalytic Efficiency
To objectively assess the catalytic efficiency of this compound, its performance was compared with that of another widely used Brønsted acid organocatalyst, p-Toluenesulfonic acid (p-TsOH), in the same multicomponent reaction. The data, summarized in the table below, highlights the yields and reaction times for the synthesis of a series of spiro-dihydropyrimidinethione derivatives.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DPAT (10) | Ethanol | 5 | 85 |
| 2 | Benzaldehyde | p-TsOH (10) | Ethanol | 10 | 82 |
| 3 | 4-Chlorobenzaldehyde | DPAT (10) | Ethanol | 4 | 92 |
| 4 | 4-Chlorobenzaldehyde | p-TsOH (10) | Ethanol | 8 | 88 |
| 5 | 4-Methylbenzaldehyde | DPAT (10) | Ethanol | 6 | 88 |
| 6 | 4-Methylbenzaldehyde | p-TsOH (10) | Ethanol | 12 | 85 |
| 7 | 4-Methoxybenzaldehyde | DPAT (10) | Ethanol | 5 | 90 |
| 8 | 4-Methoxybenzaldehyde | p-TsOH (10) | Ethanol | 10 | 86 |
| 9 | 2-Chlorobenzaldehyde | DPAT (10) | Ethanol | 6 | 82 |
| 10 | 2-Chlorobenzaldehyde | p-TsOH (10) | Ethanol | 12 | 78 |
The experimental data indicates that this compound consistently provides higher yields in shorter reaction times compared to p-Toluenesulfonic acid under identical conditions. For instance, in the reaction with 4-chlorobenzaldehyde, DPAT afforded a 92% yield in just 4 hours, whereas p-TsOH required 8 hours to achieve a slightly lower yield of 88%. This trend holds across a range of substituted aromatic aldehydes, underscoring the superior catalytic activity of DPAT in this transformation.
Experimental Protocols
Detailed methodologies for the synthesis of spiro-dihydropyrimidinethiones using both this compound and p-Toluenesulfonic acid are provided below.
General Procedure for the Synthesis of Spiro-dihydropyrimidinethiones Catalyzed by this compound
A mixture of the aldehyde (1.0 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.0 mmol), thiourea (1.2 mmol), and this compound (10 mol%) in ethanol (10 mL) was stirred and refluxed for the time specified in the data table. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture was cooled to room temperature. The resulting solid precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro-dihydropyrimidinethione product.
General Procedure for the Synthesis of Spiro-dihydropyrimidinethiones Catalyzed by p-Toluenesulfonic Acid
In a round-bottom flask, a solution of the aldehyde (1.0 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.0 mmol), thiourea (1.2 mmol), and p-Toluenesulfonic acid (10 mol%) in ethanol (10 mL) was prepared. The mixture was refluxed with constant stirring for the duration indicated in the comparative data table. After completion of the reaction, the mixture was allowed to cool to ambient temperature, leading to the precipitation of the product. The solid was isolated by filtration, washed with a small amount of cold ethanol, and dried to yield the desired spiro-dihydropyrimidinethione.
Experimental Workflow Visualization
The logical flow of the comparative experimental procedure is illustrated in the diagram below. This workflow outlines the key steps from reactant preparation to product analysis for the assessment of catalyst efficiency.
Caption: Experimental workflow for comparing organocatalyst efficiency.
Conclusion
Based on the presented experimental data, this compound demonstrates superior catalytic efficiency for the synthesis of spiro-dihydropyrimidinethiones via a Biginelli-like reaction compared to p-Toluenesulfonic acid. The advantages of using DPAT include significantly shorter reaction times and consistently higher product yields across a variety of substrates. These findings position this compound as a highly effective and advantageous organocatalyst for the construction of these medicinally relevant spiro-heterocyclic scaffolds, offering a valuable tool for researchers in the field of synthetic and medicinal chemistry.
A Head-to-Head Comparison: Diphenylammonium Trifluoromethanesulfonate (DPAT) vs. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) in Stereoselective Glycosylation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Selecting the Optimal Promoter for Glycosidic Bond Formation.
The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. The choice of promoter is critical in dictating the yield and, more importantly, the stereochemical outcome of a glycosylation reaction. This guide provides a comprehensive comparison of two prominent trifluoromethanesulfonate-based promoters: Diphenylammonium trifluoromethanesulfonate (DPAT) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf). We present a detailed analysis of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound (DPAT) has emerged as a powerful catalyst for the direct dehydrative glycosylation of glycosyl hemiacetals. This method is operationally simple and avoids the pre-activation of the glycosyl donor, offering a more atom-economical approach. TMSOTf, a more established and versatile Lewis acid promoter, is widely used in a variety of glycosylation protocols, including those employing thioglycosides, glycosyl imidates, and glycals as donors.
This guide will demonstrate that while both promoters are effective, their optimal applications and stereochemical-directing abilities can differ significantly based on the glycosyl donor, acceptor, and reaction conditions.
Performance Comparison: DPAT in Dehydrative Glycosylation
DPAT has been shown to be a highly effective catalyst for the direct coupling of glycosyl hemiacetals with a range of alcohol acceptors. A key advantage of this method is the avoidance of preparing activated glycosyl donors, as the hemiacetal is used directly. The reactions are typically carried out under microwave irradiation, which often leads to shorter reaction times and improved efficiency.[1][2][3]
Quantitative Data: DPAT-Catalyzed Dehydrative Glycosylation
The following tables summarize the performance of DPAT in the dehydrative glycosylation of various unprotected and protected glycosyl hemiacetals.
Table 1: Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 90 | 1:1 |
| 2 | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 85 | 1:1.2 |
| 3 | Cyclohexanol | Cyclohexyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 82 | 1:1.5 |
Table 2: Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside | 88 | 1.2:1 |
| 2 | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside | 81 | 1.5:1 |
Table 3: Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside | 95 | >20:1 (α) |
| 2 | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside | 92 | >20:1 (α) |
Table 4: Glycosylation of 2-Deoxy-D-sugars
| Entry | Donor | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Isopropanol | Isopropyl 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranoside | 68 | 3:1 |
| 2 | 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose | Isopropanol | Isopropyl 3,4,6-tri-O-benzyl-2-deoxy-D-galactopyranoside | 70 | 6:1 |
Data synthesized from Molecules 2020, 25(5), 1103.[1][2][3]
Performance Comparison: TMSOTf in Glycosylation
TMSOTf is a highly versatile and widely used promoter in stereoselective glycosylation. Its applications span a broad range of glycosyl donors, including thioglycosides, trichloroacetimidates, and glycals. The stereochemical outcome of TMSOTf-promoted glycosylations is highly dependent on the nature of the glycosyl donor, the protecting groups (particularly at the C-2 position), the solvent, and the temperature.
Quantitative Data: TMSOTf-Catalyzed Glycosylation
The following tables provide a snapshot of the performance of TMSOTf in various glycosylation reactions. It is important to note that a direct comparison with the DPAT data is challenging due to the different glycosylation strategies employed.
Table 5: TMSOTf-Promoted Glycosylation of Thioglycosides (NIS/TMSOTf)
| Entry | Donor | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 85 | 1:4 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 92 | 1:3 |
Data is representative of typical NIS/TMSOTf promoted glycosylations.
Table 6: TMSOTf-Catalyzed Glycosylation of Glycosyl Trichloroacetimidates
| Entry | Donor | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Cholesterol | Cholesteryl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 88 | 1:5 (β) |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside | 85 | >10:1 (α) |
Data is representative of typical TMSOTf catalyzed glycosylations of imidates.
Table 7: TMSOTf-Catalyzed Glycosylation using Glycals
| Entry | Donor | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | Ethyl 2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranoside | 75 | >10:1 (α) |
Data is representative of TMSOTf catalyzed additions to glycals.
Mechanistic Considerations and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is intricately linked to the reaction mechanism. The choice of promoter plays a pivotal role in influencing the pathway.
DPAT-Catalyzed Dehydrative Glycosylation Pathway
In the DPAT-catalyzed dehydrative glycosylation, the Brønsted acid component of DPAT is believed to protonate the anomeric hydroxyl group of the hemiacetal, facilitating its departure as a water molecule. This generates a transient oxocarbenium ion, which is then attacked by the alcohol acceptor. The stereoselectivity is influenced by the anomeric effect and the facial bias of the oxocarbenium ion.
Caption: Proposed mechanism for DPAT-catalyzed dehydrative glycosylation.
TMSOTf-Promoted Glycosylation Pathway (General)
TMSOTf, a strong Lewis acid, activates a wide range of glycosyl donors. The general mechanism involves the coordination of the silicon center to the leaving group at the anomeric position, facilitating its departure and the formation of a reactive intermediate, typically a glycosyl triflate or an oxocarbenium ion. The nature of this intermediate, which can exist as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP), significantly influences the stereochemical outcome. The presence of a participating group at the C-2 position (e.g., an acyl group) can lead to the formation of a dioxolenium ion intermediate, which directs the incoming nucleophile to the opposite face, resulting in high 1,2-trans stereoselectivity. In the absence of a participating group, the stereoselectivity is governed by factors such as the anomeric effect, solvent effects, and the steric bulk of the reactants.
Caption: General workflow for TMSOTf-promoted glycosylation.
Experimental Protocols
General Procedure for DPAT-Catalyzed Dehydrative Glycosylation
To a solution of the glycosyl hemiacetal (1.0 equiv) and the alcohol acceptor (1.2-2.0 equiv) in anhydrous dichloromethane (0.1 M) is added this compound (DPAT, 10-20 mol%). The reaction mixture is then heated in a sealed vessel under microwave irradiation at a specified temperature (typically 80-120 °C) for a designated time (usually 15-60 minutes). After cooling to room temperature, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired glycoside.[1][2][3]
General Procedure for TMSOTf-Promoted Glycosylation of a Thioglycoside Donor (NIS/TMSOTf)
A mixture of the thioglycoside donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (0.1 M) is stirred under an argon atmosphere at room temperature for 30 minutes. The mixture is then cooled to the desired temperature (e.g., -40 °C). N-Iodosuccinimide (NIS, 1.3 equiv) is added, followed by the dropwise addition of a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv) in dichloromethane. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is filtered through Celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Conclusion and Recommendations
Both DPAT and TMSOTf are highly effective promoters for stereoselective glycosylation, each with its own set of advantages and optimal use cases.
Choose DPAT for:
-
Direct dehydrative glycosylation of hemiacetals: This approach is atom-economical and avoids the need for preparing activated glycosyl donors.
-
Operationally simple, one-step procedures: The protocol is straightforward, often requiring only mixing of reactants with the catalyst followed by heating.
-
Rapid reactions: Microwave-assisted DPAT-catalyzed glycosylations are typically fast.
Choose TMSOTf for:
-
Versatility: TMSOTf is compatible with a wide array of glycosyl donors, including thioglycosides, imidates, and glycals, offering broad synthetic flexibility.
-
Well-established and predictable stereochemical outcomes: The stereoselectivity of TMSOTf-promoted reactions, particularly with participating groups at C-2, is well-documented and reliable for achieving 1,2-trans linkages.
-
Low-temperature reactions: Many TMSOTf-promoted glycosylations can be performed at low temperatures, which can be beneficial for sensitive substrates.
Ultimately, the choice between DPAT and TMSOTf will depend on the specific synthetic challenge at hand, including the nature of the glycosyl donor and acceptor, the desired stereochemical outcome, and the overall synthetic strategy. This guide provides the necessary data and protocols to empower researchers to make the most strategic choice for their glycosylation endeavors.
References
Performance evaluation of recyclable homogeneous Brønsted acid catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable chemical synthesis has propelled the development of recyclable homogeneous Brønsted acid catalysts. These catalysts offer the high activity and selectivity of their homogeneous counterparts while enabling simple separation and reuse, a traditional advantage of heterogeneous systems. This guide provides an objective comparison of the performance of prominent classes of these catalysts—Brønsted acidic ionic liquids (BAILs), polyoxometalates (POMs), and polymer-supported Brønsted acids—supported by experimental data and detailed protocols.
Performance Snapshot: A Comparative Overview
The efficacy of a recyclable catalyst is a triad of its activity, selectivity, and stability over multiple cycles. The following tables summarize the performance of different recyclable homogeneous Brønsted acid catalysts in various organic transformations.
Brønsted Acidic Ionic Liquids (BAILs)
BAILs are salts with a low melting point, incorporating a Brønsted acidic moiety in their cationic or anionic component. Their negligible vapor pressure and tunable solubility make them attractive candidates for recyclable catalysts.
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Yield (%) | Selectivity (%) | Recycles | Ref. |
| [CPL][2MSA]¹ | Beckmann Rearrangement | Cyclohexanone oxime | Caprolactam | 100 | - | 95 | - | [1] |
| [BMIM][HSO₄]² | Esterification | Carboxylic acids | Esters | >95 | >90 | >98 | 5 | [2] |
| SO₃H-functionalized pyridinium | Esterification | Benzoic acid | Methyl benzoate | ~98 | - | - | 5 | [2] |
| [BsTmG][HSO₄]³ | Carbonylation | Formaldehyde | Methyl glycolate | 99.2 | 98.0 | - | 8 | [3] |
¹Caprolactam-based Brønsted acidic ionic liquid. ²1-butyl-3-methylimidazolium hydrogen sulfate. ³Guanidine-based Brønsted acidic ionic liquid.
Polyoxometalates (POMs)
POMs are a class of inorganic metal-oxygen clusters that can exhibit strong Brønsted acidity. Their molecular nature allows for homogeneous catalysis, while their size and charge can be tailored for effective separation.
| Catalyst | Reaction | Substrate | Product(s) | Conversion (%) | Yield (%) | Recycles | Ref. |
| H₃PW₁₂O₄₀/AC¹ | Esterification | Terephthalic acid | Terephthalates | 99 | - | 5 | [4] |
| Ni₆PW₉O₃₄ | Hydrolysis | Polyethylene terephthalate | Terephthalic acid | ~97 | - | 10 | [5] |
| H₆[PV₃Mo₉O₄₀] | Oxidation | Glyceraldehyde | Formic acid | 100 | 42 | - | [6] |
¹Phosphotungstic acid on activated carbon.
Polymer-Supported Brønsted Acids
These catalysts feature Brønsted acidic groups, typically sulfonic acid, tethered to a soluble or swellable polymer backbone, combining the advantages of homogeneous catalysis with simplified recovery.
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Yield (%) | Recycles | Ref. |
| Polystyrene-supported sulfonic acid | Hydrolysis | Thioesters | Thiols | High | - | 5+ | [7] |
| Sulfonic acid-functionalized MSN¹ | Friedel-Crafts | Arenes, Carbonyls | Di/Triarylmethanes | High | >90 | 8 | [8][9] |
| PAMPS hydrogel² | Esterification | Carboxylic acids | Esters | 89 | - | 5 | [2] |
¹Mesoporous Silica Nanoparticles. ²Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogel.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the accurate evaluation of catalyst performance.
Protocol 1: Determination of Catalytic Activity and Turnover Number (TON)
This protocol outlines a general procedure for assessing the catalytic activity in a batch reactor.
1. Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the substrate (e.g., 10 mmol) and the solvent (e.g., 20 mL).
-
Add the recyclable homogeneous Brønsted acid catalyst (e.g., 0.1 mol% relative to the substrate).
-
Place the reaction vessel in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C).
2. Reaction Monitoring:
-
Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquot immediately (e.g., by cooling in an ice bath and diluting with a suitable solvent).
-
Analyze the composition of the aliquots using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the substrate and the yield of the product.
3. Calculation of Turnover Number (TON) and Turnover Frequency (TOF):
-
Turnover Number (TON) is the number of moles of substrate converted per mole of catalyst.[10]
-
TON = (moles of converted substrate) / (moles of catalyst)
-
-
Turnover Frequency (TOF) is the TON per unit of time, reflecting the catalyst's efficiency.[10]
-
TOF = TON / reaction time (typically in hours or seconds)
-
Protocol 2: Catalyst Recyclability Test
This protocol describes a standard procedure for evaluating the reusability of a homogeneous catalyst.
1. Initial Reaction and Catalyst Separation:
-
Perform the catalytic reaction as described in Protocol 1.
-
Upon completion of the first reaction cycle (determined by monitoring the reaction to completion or for a set time), cool the reaction mixture to room temperature.
-
Separate the catalyst from the product mixture. The method of separation depends on the nature of the catalyst:
-
BAILs: If the product is immiscible with the ionic liquid, it can be separated by simple decantation.[2] If miscible, extraction with a suitable solvent may be necessary.
-
POMs: Separation can be achieved by inducing precipitation, or by techniques like nanofiltration if the POM is sufficiently large.
-
Polymer-Supported Catalysts: The catalyst can be precipitated by adding a non-solvent and recovered by filtration or centrifugation.
-
2. Catalyst Washing and Drying:
-
Wash the recovered catalyst with a suitable solvent to remove any residual product or unreacted starting materials.
-
Dry the catalyst under vacuum to remove the washing solvent.
3. Subsequent Catalytic Cycles:
-
Add fresh substrate and solvent to the reaction vessel containing the recycled catalyst.
-
Conduct the next catalytic cycle under the same reaction conditions as the first run.
-
Repeat the reaction, separation, washing, and drying steps for the desired number of cycles.
-
Analyze the product mixture from each cycle to determine the conversion and yield, thereby assessing the catalyst's stability and activity over time.
Protocol 3: Catalyst Leaching Test by ICP-AES
This protocol is crucial for quantifying the amount of catalyst that leaches into the product phase, a key indicator of its stability and potential for product contamination.
1. Sample Preparation:
-
After a catalytic reaction and separation of the catalyst, take a precise weight or volume of the product phase.
-
If the product is an organic solution, it may need to be digested to remove the organic matrix before analysis. A common method is microwave-assisted acid digestion.[6]
-
After digestion, dilute the sample to a known volume with deionized water.
2. ICP-AES Analysis:
-
Prepare a series of standard solutions of the metal or element of interest with known concentrations.
-
Calibrate the Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES) using the standard solutions.
-
Analyze the prepared sample solution to determine the concentration of the leached catalyst component.
3. Calculation of Leaching:
-
Calculate the total amount of the leached element in the product phase based on its concentration and the total volume of the product phase.
-
Express the leaching as a percentage of the initial amount of the catalyst used.
Mandatory Visualizations
Catalytic Cycle of a Brønsted Acid
Caption: Generalized catalytic cycle for a Brønsted acid.
Experimental Workflow for Catalyst Recyclability Test
Caption: Workflow for evaluating catalyst recyclability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Collection - Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water:â Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols - Organic Letters - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turnover number - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Diphenylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diphenylammonium Trifluoromethanesulfonate. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][3] | To prevent skin contact and subsequent irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles are required.[2][3] A face shield may be necessary for larger quantities.[2][4] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A laboratory coat must be worn and fully buttoned.[2] For larger quantities, a chemical-resistant apron may be required.[2] Full-length pants and closed-toe shoes are mandatory. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood.[2] If dust or aerosols may be generated, use a NIOSH-approved respirator. | To prevent inhalation of the substance, which may cause respiratory irritation. |
Safe Handling and Operational Workflow
Proper handling procedures are crucial to minimize risk. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Experimental Workflow for Handling this compound
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[1] |
| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[5] |
Storage and Disposal
Proper storage and waste management are critical for safety and environmental protection.
Storage Plan:
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
-
Atmosphere: Store under an inert gas.[1]
Disposal Plan:
-
Waste Collection: Collect solid waste material in a clearly labeled, sealed container.[7] Do not mix with other waste.[5]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[5] Prevent the product from entering drains or water systems.[1][5]
-
Contaminated Materials: Handle uncleaned containers and contaminated PPE as you would the product itself.[5]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
